Product packaging for JNJ-38877618(Cat. No.:CAS No. 943540-74-7)

JNJ-38877618

Cat. No.: B608213
CAS No.: 943540-74-7
M. Wt: 374.3 g/mol
InChI Key: KOAWAWHSMVKCON-UHFFFAOYSA-N
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Description

MET Kinase Inhibitor OMO-1 is an inhibitor of the proto-oncogene and receptor tyrosine kinase (RTK) hepatocyte growth factor receptor (c-Met;  HGFR;  MET) with potential antineoplastic activity. Upon administration, OMO-1 selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
JNJ-38877618 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12F2N6 B608213 JNJ-38877618 CAS No. 943540-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWAWHSMVKCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943540-74-7
Record name JNJ-38877618
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-38877618
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-38877618
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JNJ-38877618: A Technical Guide to its Mechanism of Action as a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618 (also known as OMO-1) is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway is a key driver in the pathogenesis and progression of numerous human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. It includes a compilation of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[4] By binding to the active site of the c-Met receptor, it prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades. The c-Met pathway, upon activation by its ligand, hepatocyte growth factor (HGF), orchestrates a complex network of cellular processes including proliferation, survival, migration, and invasion. Aberrant c-Met signaling, arising from gene amplification, mutations, or overexpression, is a significant oncogenic driver in a variety of solid tumors.

The inhibitory action of this compound effectively abrogates these oncogenic signals, leading to a reduction in tumor cell proliferation, survival, and motility.[2][3]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-Met Receptor HGF->cMET Binds and activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K Phosphorylates STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Migration, Invasion, & Angiogenesis ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Migration JNJ38877618 This compound JNJ38877618->cMET Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay c-Met Kinase Assay (Determine IC50) CellProlif Cell Proliferation Assay (Determine GI50) KinaseAssay->CellProlif Potent Inhibitor ColonyForm Colony Formation Assay (Assess long-term survival) CellProlif->ColonyForm Active in Cells Xenograft Tumor Xenograft Model (Assess anti-tumor efficacy) ColonyForm->Xenograft Candidate for In Vivo Testing PD Pharmacodynamics (Target engagement) Xenograft->PD PK Pharmacokinetics (ADME) Xenograft->PK

References

JNJ-38877618: A Potent c-Met Kinase Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a highly potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of this compound to c-Met, details the experimental methodologies for assessing its inhibitory activity, and illustrates the core signaling pathways involved.

c-Met Binding Affinity of this compound

This compound demonstrates nanomolar binding affinity and inhibitory activity against both wild-type (WT) and various mutant forms of the c-Met kinase. The quantitative data from biochemical and enzymatic assays are summarized below.

ParameterTargetValue (nM)Assay Type
Kd Wild-Type c-Met1.4Not Specified
Wild-Type c-Met1.2Not Specified
M1250T Mutant c-Met2.1Not Specified
Y1235D Mutant c-Met21Not Specified
IC50 Wild-Type c-Met2Cell-free assay
M1268T Mutant c-Met3Cell-free assay

Table 1: Summary of this compound c-Met Binding Affinity and Inhibitory Potency. Data compiled from multiple sources.[1][2][6][7][8][9]

The c-Met Signaling Pathway and Inhibition by this compound

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT pathways.[4] this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[10]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met (Active) cMet->p_cMet Autophosphorylation JNJ38877618 This compound JNJ38877618->cMet Inhibition GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Figure 1: c-Met Signaling Pathway Inhibition by this compound

Experimental Protocols

The inhibitory effects of this compound on c-Met have been characterized using a variety of biochemical and cell-based assays. While specific, detailed protocols from the primary discovery literature are not publicly available, this section outlines the general methodologies for key experiments based on standard practices in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified c-Met kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant c-Met enzyme, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of c-Met in a cellular context.

Methodology:

  • Cell Culture: A cancer cell line with amplified or overexpressed c-Met (e.g., MKN45 gastric cancer cells) is cultured to a suitable confluency in multi-well plates.

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Cell Lysis: Following treatment, the cells are lysed to release cellular proteins.

  • Phospho-c-Met Detection: The level of phosphorylated c-Met in the cell lysates is quantified using methods such as:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • ELISA: A sandwich ELISA format is used where a capture antibody binds to total c-Met, and a detection antibody specific for p-c-Met provides a measurable signal.

  • Data Analysis: The signal from p-c-Met is normalized to the total c-Met signal to determine the extent of inhibition at different drug concentrations, from which an IC50 value can be derived.

Cell Proliferation Assay (e.g., MTS/WST Assay)

This assay assesses the impact of this compound on the viability and proliferation of cancer cells that are dependent on c-Met signaling.

Methodology:

  • Cell Seeding: Cancer cells with dysregulated c-Met signaling are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: A reagent such as MTS or WST is added to the wells. Viable cells metabolize these reagents into a formazan product, resulting in a color change that is proportional to the number of living cells.

  • Data Measurement and Analysis: The absorbance is read using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and an IC50 value is determined.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay c-Met Kinase Assay (e.g., ADP-Glo) PhosphoAssay c-Met Phosphorylation Assay (Western Blot / ELISA) KinaseAssay->PhosphoAssay Confirms Cellular Target Engagement BindingAssay Binding Affinity Assay (Determine Kd) BindingAssay->KinaseAssay Correlates Binding to Inhibition ProliferationAssay Cell Proliferation Assay (MTS / WST) PhosphoAssay->ProliferationAssay Links Target Inhibition to Phenotype ColonyAssay Colony Formation Assay ProliferationAssay->ColonyAssay Assesses Long-Term Survival MotilityAssay Motility/Invasion Assay ColonyAssay->MotilityAssay Evaluates Metastatic Potential Xenograft Tumor Xenograft Models MotilityAssay->Xenograft Validates Efficacy in a Living System

Figure 2: General Experimental Workflow for c-Met Inhibitor Characterization

Conclusion

This compound is a potent and selective c-Met inhibitor with strong preclinical evidence of activity against c-Met-driven cancers. The data summarized in this guide highlight its nanomolar affinity and its ability to effectively block c-Met signaling pathways in cellular models. The outlined experimental methodologies provide a framework for the continued investigation and characterization of this and other c-Met targeted therapies.

References

JNJ-38877618: A Technical Profile of c-MET Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of JNJ-38877618 (also known as OMO-1), a potent, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. This document consolidates available quantitative data, outlines typical experimental methodologies for kinase inhibitor profiling, and visualizes the core signaling pathway and experimental workflows.

Executive Summary

This compound is a highly potent and selective ATP-competitive inhibitor of the c-MET kinase.[1][2] Preclinical data demonstrates low nanomolar inhibitory activity against both wild-type c-MET and clinically relevant mutant forms.[1][3][4] Its mechanism of action involves blocking the c-MET signaling cascade, which, when aberrantly activated, is a key driver in the proliferation, survival, and metastasis of various cancers. While widely reported as "highly selective," comprehensive quantitative data from broad kinase panel screening against off-target kinases is not extensively available in the public domain. This guide presents the detailed inhibition data available for its primary target, c-MET.

Selectivity and Potency Profile

This compound exhibits potent inhibitory activity against the c-MET kinase. The available biochemical data, measuring both half-maximal inhibitory concentration (IC50) and binding affinity (Kd), is summarized below.

Table 1: Biochemical Activity of this compound against c-MET
TargetParameterValue (nM)Citation(s)
c-MET (Wild-Type)IC502[1][4]
c-MET (Wild-Type)Kd1.2 - 1.4[2][3][5]
c-MET (M1268T Mutant)IC503[1][2][5]
c-MET (M1250T Mutant)Kd2.1[3]
c-MET (Y1235D Mutant)Kd21[3]

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd: The equilibrium dissociation constant, a measure of binding affinity. A lower value indicates stronger binding.

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This action effectively shuts down the downstream signaling cascades that promote oncogenesis.

The binding of the natural ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues.[6][7] This event creates a multifunctional docking site that recruits adaptor proteins and enzymes, initiating several downstream signaling pathways critical for cell function.[8] this compound directly prevents this initial phosphorylation step.

The primary signaling cascades downstream of c-MET include:

  • RAS/MAPK Pathway: Mediated by the recruitment of GRB2/SOS, this pathway activates RAS and the subsequent MAPK cascade (RAF-MEK-ERK), primarily driving cell proliferation.[8][9]

  • PI3K/AKT Pathway: Activated via the recruitment of GAB1 and the p85 subunit of PI3K, this pathway is central to promoting cell survival and inhibiting apoptosis.[8][10]

  • STAT Pathway: Direct binding of STAT3 to the phosphorylated c-MET receptor leads to its activation, dimerization, and translocation to the nucleus to regulate gene transcription related to cell differentiation and survival.[7][8]

c-MET Signaling Pathway and Inhibition by this compound

cMET_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMET c-MET Receptor ADP ADP cMET->ADP Phosphorylation GAB1 GAB1 cMET->GAB1 Recruits GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruits STAT3 STAT3 cMET->STAT3 Recruits HGF HGF HGF->cMET Binds JNJ This compound JNJ->cMET Inhibits ATP Binding ATP ATP ATP->cMET Binds PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT MAPK MAPK Cascade (RAF-MEK-ERK) RAS->MAPK Survival Survival, Anti-Apoptosis AKT->Survival Proliferation Proliferation MAPK->Proliferation STAT3->Survival Invasion Invasion, Metastasis STAT3->Invasion Kinase_Assay_Workflow A 1. Prepare Reagents - Serial dilution of this compound - Kinase/Substrate Mix - ATP Solution B 2. Set up Reaction Plate (384-well) - Add 2.5 µL of 4x Inhibitor - Add 5 µL of 2x Kinase/Substrate A->B C 3. Initiate Reaction - Add 2.5 µL of 4x ATP - Incubate for 60 min at RT B->C D 4. Stop Reaction & Deplete ATP - Add 10 µL ADP-Glo™ Reagent - Incubate for 40 min at RT C->D E 5. Generate Luminescent Signal - Add 20 µL Kinase Detection Reagent - Incubate for 30 min at RT D->E F 6. Read Plate - Measure luminescence E->F G 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 F->G

References

JNJ-38877618: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, motility, and invasion.[4] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[4] this compound demonstrates significant potential as a therapeutic agent by targeting the aberrant c-Met signaling that drives tumorigenesis. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the c-Met receptor. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events. This compound competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing this autophosphorylation and subsequent activation of its downstream effectors. This blockade of the initial signaling event leads to the attenuation of multiple pro-oncogenic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily focusing on its direct inhibitory activity against the c-Met kinase. It is important to note that while the impact of this compound on downstream signaling pathways is a direct consequence of its primary mechanism, specific quantitative data on the dose-dependent inhibition of individual downstream signaling molecules (e.g., p-Akt, p-ERK, p-STAT3) by this compound is not extensively available in the public domain. One study in a cell line with low c-MET expression reported no effect on the phosphorylation of Akt and Erk1/2.[1]

Table 1: In Vitro Inhibitory Activity of this compound against c-Met

ParameterTargetValue (nM)Reference(s)
IC50 Wild-type c-Met2[2]
M1268T mutant c-Met3[2]
Kd Wild-type c-Met1.4[2][3]

Table 2: In Vivo Efficacy of this compound (OMO-1)

Tumor ModelEffectReference(s)
SNU-5 gastric (MET amplified)Complete tumor growth inhibition[2]
U-87 MG glioblastoma (HGF autocrine)Complete tumor growth inhibition[2]
Hs746T gastric (MET exon 14 skipping)Complete tumor growth inhibition[2]

Downstream Signaling Pathways

The inhibition of c-Met by this compound leads to the suppression of several key downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major downstream effector of c-Met. Upon activation, c-Met recruits and activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation. By blocking c-Met activation, this compound is expected to decrease the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting the proliferation of c-Met-driven tumor cells.

PI3K_Akt_Pathway JNJ38877618 This compound cMet c-Met JNJ38877618->cMet PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: this compound inhibits the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream cascade activated by c-Met. This pathway is centrally involved in regulating cell proliferation, differentiation, and survival. Inhibition of c-Met by this compound is anticipated to reduce the phosphorylation of key components of this pathway, such as MEK and ERK, leading to decreased cell proliferation.

MAPK_ERK_Pathway JNJ38877618 This compound cMet c-Met JNJ38877618->cMet Ras Ras cMet->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound inhibits the MAPK/ERK pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is also activated downstream of c-Met. Phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and the transcription of genes involved in cell survival and proliferation. By inhibiting c-Met, this compound is expected to prevent the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.

STAT3_Pathway JNJ38877618 This compound cMet c-Met JNJ38877618->cMet JAK JAK cMet->JAK STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription (Survival, Proliferation) STAT3->GeneTranscription

Caption: this compound inhibits the STAT3 pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of c-Met inhibitors like this compound are provided below.

c-Met Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the different concentrations of this compound.

  • Initiate the kinase reaction by adding a solution of ATP to a final concentration appropriate for the assay (e.g., at the Km for ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - c-Met Enzyme - Substrate - ATP - this compound dilutions Start->PrepareReagents Incubate Incubate at 30°C PrepareReagents->Incubate Detect Detect ADP (e.g., ADP-Glo™) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for a c-Met kinase activity assay.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line with known c-Met expression (e.g., SNU-5, Hs746T)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) in fresh medium.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Treat Treat with This compound SeedCells->Treat Incubate72h Incubate 72h Treat->Incubate72h AddMTT Add MTT Reagent Incubate72h->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for a cell proliferation (MTT) assay.

Western Blot Analysis of Downstream Signaling

This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

  • Cancer cell line with c-Met expression

  • This compound

  • HGF (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells (if investigating HGF-stimulated signaling).

  • Pre-treat cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes), if applicable.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Western_Blot_Workflow Start Start CellCulture Cell Culture & Treatment (this compound +/- HGF) Start->CellCulture Lysis Cell Lysis & Protein Quantification CellCulture->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis of Protein Phosphorylation Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers. Its mechanism of action involves the direct inhibition of c-Met kinase activity, leading to the suppression of critical downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 cascades. This comprehensive blockade of pro-oncogenic signaling results in the inhibition of tumor cell proliferation and survival. While direct quantitative data on the dose-dependent effects of this compound on these downstream pathways is limited in publicly available literature, the established mechanism of c-Met signaling provides a strong rationale for its efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other c-Met inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the quantitative impact of this compound on its downstream signaling network, which will be crucial for optimizing its therapeutic application.

References

JNJ-38877618: A Potent and Selective c-MET Inhibitor for Cancer Therapy - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of JNJ-38877618, a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is a critical driver in the pathogenesis and progression of numerous human cancers, making it a key target for therapeutic intervention. This document summarizes the preclinical data supporting the on-target activity of this compound in cancer cells, details the experimental methodologies used for its validation, and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity and its in vivo efficacy in preclinical cancer models.

Table 1: In Vitro Inhibitory Activity of this compound against c-MET

ParameterTargetValue (nM)
IC50Wild-type c-MET2
IC50M1268T mutant c-MET3
Kd (Binding Affinity)Wild-type c-MET1.4

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelCell LineMET AlterationEfficacy
Gastric CancerSNU-5MET AmplificationComplete tumor growth inhibition[1][2]
GlioblastomaU87-MGHGF Autocrine LoopComplete tumor growth inhibition[1][2]
Gastric CancerHs746TMET Exon 14 SkippingComplete tumor growth inhibition[1][2]
Squamous NSCLCEBC-1MET AmplificationTumor regression[2][3]
EGFR-mutant NSCLC (in combination with Erlotinib)HCC827EGFR mutationDelayed onset of tumor recurrence[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on standard laboratory procedures.

c-MET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-MET kinase.

Materials:

  • Recombinant human c-MET enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[4]

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add the test inhibitor or vehicle control (e.g., DMSO).

  • Add the c-MET enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the kinase activity.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., Hs746T, SNU-5)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Western Blot Analysis of c-MET Phosphorylation

This technique is used to detect the inhibition of c-MET autophosphorylation in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-MET (e.g., Tyr1234/1235), anti-total c-MET

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Culture cancer cells and treat with this compound for a specified time.

  • Lyse the cells in lysis buffer to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phosphorylated proteins, BSA is often preferred over milk.[6]

  • Incubate the membrane with the primary anti-phospho-c-MET antibody overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total c-MET antibody as a loading control.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell lines

  • Matrigel (optional, to improve tumor take rate)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice. The cells can be mixed with Matrigel to support initial tumor growth.[8]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Measure tumor volume (e.g., using the formula: (length x width²) / 2) and mouse body weight regularly (e.g., twice weekly).

  • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

  • Analyze the data to determine the effect of this compound on tumor growth.

Mandatory Visualizations

Signaling Pathway

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 JNJ38877618 This compound JNJ38877618->cMET Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration/ Invasion STAT3->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis (c-MET is a cancer target) invitro In Vitro Validation start->invitro invivo In Vivo Validation invitro->invivo kinase_assay c-MET Kinase Assay (IC50 Determination) proliferation_assay Cell Proliferation Assay (MTT) western_blot Western Blot (Phospho-c-MET) end Conclusion: This compound is an effective c-MET inhibitor invivo->end xenograft Xenograft Tumor Model (Efficacy Studies)

Caption: Workflow for the preclinical target validation of this compound.

Logical Relationship

Logical_Relationship dysregulation c-MET Pathway Dysregulation (Amplification, Mutation, etc.) cancer_hallmarks Cancer Hallmarks (Proliferation, Survival, Invasion) dysregulation->cancer_hallmarks Leads to therapeutic_effect Therapeutic Effect (Tumor Growth Inhibition) cancer_hallmarks->therapeutic_effect Is Reversed by jnj_inhibits This compound Inhibits c-MET Kinase Activity downstream_inhibition Inhibition of Downstream Signaling (PI3K/AKT, RAS/MAPK) jnj_inhibits->downstream_inhibition Results in downstream_inhibition->therapeutic_effect Causes

Caption: Logical framework for the therapeutic rationale of this compound.

References

The Discovery and Synthesis of JNJ-38877618: A Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its aberrant activation is implicated in the development and progression of various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical models and has advanced into clinical development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to c-Met and its Role in Oncology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are fundamental for normal cellular processes. However, dysregulation of c-Met signaling, through overexpression, gene amplification, or mutation, is a key driver in many malignancies, promoting tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a promising therapeutic target for cancer intervention.

Discovery of this compound

This compound was identified as a potent c-Met inhibitor through extensive research and development efforts. The discovery process likely involved high-throughput screening of compound libraries, followed by medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of this compound is based on a quinoline structure, a class of compounds known to exhibit kinase inhibitory activity.

Synthesis of this compound

The chemical synthesis of this compound can be accomplished through a multi-step process. While the precise, proprietary synthesis has not been publicly disclosed in detail, a representative synthetic route can be postulated based on related quinoline-based c-Met inhibitors disclosed in the patent literature. A plausible synthetic scheme is outlined below.

Note: The following is a generalized synthetic scheme and may not reflect the exact process used in the manufacturing of this compound.

Experimental Protocol: Representative Synthesis of a Quinoline-based c-Met Inhibitor

A multi-step synthesis would likely begin with the construction of a substituted quinoline core. This could be achieved through established methods such as the Friedländer annulation or a variation thereof. Subsequent steps would involve the introduction of the various substituent groups at specific positions on the quinoline ring. This would likely involve a series of reactions, including but not limited to:

  • Nitration: Introduction of a nitro group, which can later be reduced to an amine for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., a halogen) with a nucleophile to introduce side chains.

  • Reduction: Conversion of a nitro group to an amine.

  • Amide Coupling: Formation of an amide bond to introduce specific side chains.

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Formation of carbon-carbon or carbon-nitrogen bonds to append larger molecular fragments.

Each step would require specific reaction conditions (solvents, reagents, temperature, and reaction time) and purification of the intermediate products, typically using techniques like column chromatography, crystallization, and filtration. The final product's identity and purity would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Efficacy

This compound exhibits potent and selective inhibition of c-Met kinase activity. Its biological activity has been characterized through a series of in vitro and in vivo experiments.

In Vitro Activity
ParameterValueAssay TypeReference
IC50 (wild-type c-Met) 2 nMEnzyme Assay[2][5]
IC50 (mutant c-Met M1268T) 3 nMEnzyme Assay[1][2][4]
Kd (binding affinity) 1.4 nMBinding Assay[1][3]
Cellular Activity

This compound has been shown to inhibit c-Met-driven cellular processes, including proliferation, colony formation, and cell motility in various cancer cell lines.

In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant anti-tumor activity. It has been shown to induce complete inhibition of tumor growth in gastric and glioblastoma xenograft models.[1][5] Furthermore, it has shown the ability to cause regression of large, established tumors in a non-small cell lung cancer (NSCLC) model.[5]

Experimental Protocols

c-Met Kinase Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the c-Met enzyme, the substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes at room temperature). e. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on c-Met signaling.

  • Reagents and Materials: A c-Met-dependent cancer cell line (e.g., SNU-5 gastric cancer cells), cell culture medium, fetal bovine serum, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. c. Incubate the cells for a period of 72 hours. d. Add the cell viability reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by comparing the luminescence of treated cells to untreated control cells.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of intervention for this compound.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 JNJ38877618 This compound JNJ38877618->P1 Inhibits GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.

Drug_Discovery_Workflow Target_ID Target Identification (c-Met) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing (Kinase & Cell Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET IND IND-Enabling Toxicology Studies ADMET->IND Clinical Clinical Trials IND->Clinical

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Conclusion

This compound is a testament to the power of targeted therapy in oncology. Its high potency and selectivity for the c-Met receptor, coupled with its oral bioavailability and robust anti-tumor activity in preclinical models, underscore its potential as a valuable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and biological characterization of this compound, offering a valuable resource for the scientific community engaged in the development of novel cancer therapeutics. Further clinical investigation will continue to delineate the full therapeutic potential of this promising c-Met inhibitor.

References

JNJ-38877618: A Comprehensive Technical Guide to a Potent c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877618, also known as OMO-1, is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is key to its high affinity and selectivity for the c-Met kinase domain.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValue
IUPAC Name 6-(difluoro(6-(pyridin-4-yl)-[1][2]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Synonyms JNJ38877618, OMO-1
CAS Number 943540-74-7
Molecular Formula C₂₀H₁₂F₂N₆
Molecular Weight 374.35 g/mol
SMILES FC(C1=CC=C2N=CC=CC2=C1)(F)C3=NN=C4C=CC(C5=CC=NC=C5)=NN43
Solubility Soluble in DMSO (10 mg/mL)[1]; Insoluble in water.

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase.[3] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.

This compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of these downstream signaling cascades. This inhibition of c-Met signaling ultimately leads to the suppression of tumor growth and metastasis in c-Met dependent cancer models.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion JNJ38877618 This compound JNJ38877618->p_cMet Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome KinaseAssay c-Met Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 Proliferation Cell Proliferation Assay Efficacy Anti-tumor Efficacy Proliferation->Efficacy ColonyFormation Colony Formation Assay ColonyFormation->Efficacy Migration Cell Migration Assay Migration->Efficacy WesternBlot Western Blot (p-Met) Mechanism Mechanism of Action Confirmation WesternBlot->Mechanism Xenograft Tumor Xenograft Model Xenograft->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics PKPD->Efficacy

References

Preclinical Pharmacokinetics of JNJ-38877618: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of cancers with MET pathway alterations.[1][2][3][4] While detailed preclinical pharmacokinetic parameters for this compound are not extensively published in the public domain, valuable insights can be gleaned from available data and from studies on structurally related compounds. This guide provides a comprehensive overview of the known preclinical information for this compound and a detailed analysis of a closely related compound, JNJ-38877605, to inform on potential metabolic pathways and toxicological considerations.

This compound: Mechanism of Action and In Vivo Efficacy

This compound is an ATP-competitive inhibitor of c-Met kinase, with reported IC50 values of 2 nM and 3 nM for the wild-type and M1268T mutant forms of the enzyme, respectively.[1][2][3][4][5][6] The compound has a binding affinity (Kd) of 1.4 nM.[1] In preclinical studies, this compound has shown the ability to induce complete tumor growth inhibition in gastric, glioblastoma, and gastric cancer models.[1][2][3][4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and motility. Its signaling pathway is often dysregulated in cancer. The following diagram illustrates the simplified c-Met signaling pathway targeted by this compound.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds and activates PI3K PI3K cMet_receptor->PI3K Activates RAS RAS cMet_receptor->RAS Activates STAT3 STAT3 cMet_receptor->STAT3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression, Survival, Proliferation mTOR->Cell_Cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle STAT3->Cell_Cycle JNJ38877618 This compound JNJ38877618->cMet_receptor Inhibits

Simplified c-Met signaling pathway inhibited by this compound.

Insights from the Related Compound JNJ-38877605

A structurally similar c-Met inhibitor, JNJ-38877605, underwent phase I clinical development which was ultimately halted due to renal toxicity.[7] The investigation into this toxicity provides a valuable case study on the metabolism and potential liabilities of this class of compounds.

Metabolism and Excretion of JNJ-38877605

In vitro and in vivo studies revealed species-specific differences in the metabolism of JNJ-38877605. The major metabolic pathways included demethylation, hydroxylation of the quinoline moiety, and glucuronidation.[7]

Table 1: Major Metabolites of JNJ-38877605 and Involved Enzymes

MetaboliteMetabolic ReactionPrimary Enzyme Involved
M2N-demethylationCytochrome P450 3A4 (CYP3A4)
M3Hydroxylation of quinoline moietyAldehyde Oxidase
M5/M6Hydroxylation of M2Not specified
M10Glucuronidation of M2UGTs

Source:[7]

Species-Specific Metabolism and Toxicity

Significant differences in metabolite profiles were observed between humans, rabbits, rats, and dogs. Humans and rabbits produced higher levels of the M3 and M5 metabolites, which were found to be insoluble and formed crystals in the kidneys, leading to toxicity.[7] In contrast, these metabolites were much less abundant in rats and dogs, the species used in initial preclinical toxicology studies, which did not show renal toxicity.[7]

Table 2: Interspecies Comparison of JNJ-38877605 Metabolite Formation

SpeciesKey Metabolic ObservationRenal Toxicity Observed
HumanHigh levels of M3 and M5 metabolites; M10 is a major metabolite.Yes
RabbitMetabolite profile similar to humans; significant formation of M10.Yes
RatLow abundance of M3 and M5.No
DogLow abundance of M3 and M5.No

Source:[7]

This highlights the critical role of aldehyde oxidase in the formation of the toxic metabolites and the importance of selecting appropriate animal models for toxicology studies that are metabolically more similar to humans.

Experimental Protocols

The following methodologies were employed in the investigation of JNJ-38877605 and are representative of preclinical ADME studies.

In Vitro Metabolism
  • Incubation: JNJ-38877605 was incubated with liver microsomes and supernatant fractions (12000xg) from humans, rats, dogs, and rabbits to identify metabolites.[7]

  • Enzyme Identification: Specific chemical inhibitors were used to identify the enzymes responsible for metabolite formation. Quercetin was used to inhibit aldehyde oxidase, and 1-aminobenzotriazole was used as a general cytochrome P450 inhibitor.[7]

  • Analysis: Metabolites were identified and quantified using Liquid Chromatography-Mass Spectrometry (LC/MS-MS).[7]

In Vivo Studies
  • Mass Balance: Mass balance studies were conducted in rats, dogs, and rabbits to determine the routes of excretion of JNJ-38877605 and its metabolites.[7]

  • Plasma Profiling: Plasma concentrations of the parent drug and its metabolites were measured over time in different species to determine their pharmacokinetic profiles.[7]

  • Toxicology Studies: Additional toxicology studies were performed in rabbits, which were identified as a more relevant species for predicting human toxicity due to similar metabolic profiles.[7]

The workflow for investigating the species-specific toxicity is outlined in the diagram below.

Toxicity_Workflow cluster_clinical Clinical Observation cluster_preclinical Preclinical Investigation Toxicity Renal Toxicity in Phase I Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Toxicity->Metabolism Triggers Investigation Species Compare Metabolite Profiles (Human, Rabbit, Rat, Dog) Metabolism->Species Identify Identify Discrepant Metabolites (M3, M5, M10) Species->Identify EnzymeID Enzyme Phenotyping (Aldehyde Oxidase, CYP3A4) Identify->EnzymeID RabbitTox Targeted Toxicology Study in Rabbit Model Identify->RabbitTox Confirmation Confirmation of Crystal Nephropathy RabbitTox->Confirmation

Workflow for investigating species-specific metabolic toxicity.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains limited in publicly accessible literature, its characterization as a potent, orally bioavailable c-Met inhibitor with in vivo efficacy is established. The detailed investigation of the structurally related compound JNJ-38877605 provides crucial insights for the development of this compound and other quinoline-based kinase inhibitors. The key takeaway is the potential for species-specific metabolism, driven by enzymes such as aldehyde oxidase, to produce insoluble and toxic metabolites. This underscores the necessity of comprehensive metabolic profiling in multiple preclinical species, including those known to better reflect human metabolism, to de-risk clinical development. A mention of a favorable preclinical toxicity profile for this compound suggests these considerations may have been addressed in its development.[2][3][8]

References

JNJ-38877618: An In-Depth Technical Guide to In Vitro Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated, is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its inhibitory activity, effects on cellular signaling, and the experimental protocols used for its characterization.

Core Pharmacodynamic Properties of this compound

This compound demonstrates nanomolar potency against both wild-type and clinically relevant mutant forms of the MET receptor. Its high selectivity and oral bioavailability make it a compelling candidate for targeted cancer therapy.

Table 1: In Vitro Inhibitory Activity of this compound against MET
ParameterTargetValue (nM)
IC₅₀ Wild-type MET2[2][3]
M1268T mutant MET3[1][2][3]
K_d_ Wild-type MET1.4[1][2][3]
M1250T mutant MET2.1[4]
Y1235D mutant MET21[4]

The MET Signaling Pathway and Inhibition by this compound

The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation. This blockade effectively shuts down the downstream signaling cascades that drive tumorigenesis.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Intracellular Space cluster_downstream Intracellular Space HGF HGF MET MET Receptor HGF->MET Activation GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K STAT STAT MET->STAT JNJ This compound JNJ->MET Inhibition ATP ATP RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Proliferation/ Survival/ Invasion STAT->Proliferation RAF RAF-MEK-ERK RAS->RAF mTOR mTOR AKT->mTOR RAF->Proliferation mTOR->Proliferation

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

MET Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the MET kinase.

Workflow:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant MET Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - this compound dilutions start->reagents incubation Incubate MET kinase with This compound reagents->incubation reaction Initiate kinase reaction by adding ATP and substrate incubation->reaction stop_reaction Stop reaction reaction->stop_reaction detection Detect phosphorylation (e.g., Luminescence, Fluorescence) stop_reaction->detection analysis Analyze data and calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a typical MET kinase inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human MET kinase (catalytic domain).

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP at a concentration near the K_m_ for MET.

    • A suitable substrate, such as Poly(Glu,Tyr) 4:1.

    • This compound dissolved in DMSO and serially diluted.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 96- or 384-well plates.

  • Procedure:

    • Add MET kinase to the wells of the microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture MET-dependent cancer cell lines (e.g., SNU-5, U-87 MG, Hs 746T, EBC-1) in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound.

Western Blot Analysis of MET Signaling

This technique is used to determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis:

    • Plate MET-dependent cells and grow until they reach approximately 80-90% confluency.

    • Serum-starve the cells for a few hours before treatment, if necessary, to reduce basal signaling.

    • Treat the cells with this compound at various concentrations for a defined period.

    • For ligand-stimulation experiments, add HGF for a short period (e.g., 15-30 minutes) before cell lysis.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MET (p-MET), total MET, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and total downstream proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific inhibitory effect of this compound on protein phosphorylation.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Methodology:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.

  • Treatment:

    • Treat the cells with various concentrations of this compound or DMSO. The treatment can be continuous or for a limited duration, after which the drug-containing medium is replaced with fresh medium.

  • Incubation:

    • Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. The medium should be changed every few days.

  • Staining and Counting:

    • When the colonies are of a sufficient size, wash the wells with PBS, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and stain them with a staining solution like crystal violet.[5]

    • After staining, wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment condition.

    • The results provide insight into the cytostatic or cytotoxic effects of this compound over a longer period.

Conclusion

This compound is a highly potent and selective inhibitor of the MET receptor tyrosine kinase with demonstrated in vitro efficacy in inhibiting MET signaling and the proliferation of MET-dependent cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other MET inhibitors in a preclinical research setting. This information is crucial for the ongoing development of targeted therapies aimed at cancers driven by aberrant MET signaling.

References

Investigating the Role of c-Met with JNJ-38877618: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-38877618, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the mechanism of action of this compound, its key quantitative characteristics, and comprehensive protocols for essential in vitro and in vivo experiments to investigate the role of c-Met in cancer biology.

Introduction to c-Met and this compound

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway, often through amplification, mutation, or overexpression, is a key driver in the progression of various human cancers. This compound is a highly selective, orally bioavailable inhibitor of c-Met kinase activity, making it a valuable tool for both basic research and clinical investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and activity.

Table 1: Biochemical Potency of this compound

TargetParameterValue (nM)
Wild-type c-MetIC502[1][2]
M1268T mutant c-MetIC503[1][2]
Wild-type c-MetKd1.4[1]
Wild-type METKd1.2[3]
M1250T mutant METKd2.1[3]
Y1235D mutant METKd21[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H12F2N6
Molecular Weight374.35 g/mol
Solubility in DMSO~5 mg/mL (13.36 mM)[4]
Solubility in WaterInsoluble[5]
StorageStore at -20°C[4]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met (Y1234/1235) cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription JNJ This compound JNJ->p_cMet Inhibition

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochem_assay Biochemical Assay (c-Met Kinase Activity) cell_lines Select Cancer Cell Lines (c-Met amplified/mutated) biochem_assay->cell_lines Determine IC50 western_blot Western Blot (p-Met, total Met, p-ERK, p-AKT) cell_lines->western_blot proliferation_assay Proliferation Assay (e.g., MTT, CCK-8) cell_lines->proliferation_assay colony_assay Colony Formation Assay cell_lines->colony_assay migration_assay Migration/Scratch Assay cell_lines->migration_assay xenograft Tumor Xenograft Model (e.g., Nude Mice) migration_assay->xenograft Confirm Cellular Effects dosing This compound Dosing (Oral Gavage) xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis dosing->pk_pd toxicity Toxicity Assessment dosing->toxicity

References

Methodological & Application

Application Notes and Protocols for JNJ-38877618 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Dysregulation of this pathway is implicated in the development and progression of various cancers.[5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound inhibits the kinase activity of both wild-type and mutant forms of c-Met.[1][3] By binding to the ATP-binding site of the c-Met kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][3] This inhibition leads to a reduction in cell growth, proliferation, and motility in c-Met dependent tumor cells.[2]

c-Met Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation This compound This compound This compound->c-Met Inhibits Autophosphorylation GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors STAT3->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Migration Migration Gene Expression->Migration

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Reference
Wild-type c-Met2[1]
M1268T mutant c-Met3[1]

Experimental Protocols

Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • c-Met dependent cancer cell lines (e.g., Hs746T, SNU-5, MKN-45)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow:

Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (or DMSO) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Incubate_72h->Add_CTG Incubate_10min Incubate for 10 min Add_CTG->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence

Caption: Workflow for the cell proliferation assay.

Procedure:

  • Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or DMSO control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • c-Met dependent cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Workflow:

Colony_Formation_Workflow cluster_seeding Cell Seeding & Treatment cluster_incubation Colony Growth cluster_staining Staining & Analysis Seed_Cells Seed low density cells in 6-well plate Treat_Cells Add this compound (or DMSO) Seed_Cells->Treat_Cells Incubate Incubate for 10-14 days Treat_Cells->Incubate Change_Medium Change medium every 2-3 days Incubate->Change_Medium Fix_Colonies Fix with Methanol Incubate->Fix_Colonies Change_Medium->Incubate Stain_Colonies Stain with Crystal Violet Fix_Colonies->Stain_Colonies Count_Colonies Wash, Dry, and Count Colonies Stain_Colonies->Count_Colonies

Caption: Workflow for the colony formation assay.

Procedure:

  • Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete growth medium.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.

  • Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • After the incubation period, wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

  • Wash the wells with water until the background is clear.

  • Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment.

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on cell migration.

Materials:

  • c-Met dependent cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Workflow:

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Analysis Seed_Cells Seed cells to form a confluent monolayer Create_Wound Create a 'scratch' with a pipette tip Seed_Cells->Create_Wound Wash_Cells Wash with PBS Create_Wound->Wash_Cells Add_Treatment Add medium with This compound or DMSO Wash_Cells->Add_Treatment Image_t0 Image at 0h Add_Treatment->Image_t0 Incubate_Image Incubate and image at regular intervals (e.g., 24h) Image_t0->Incubate_Image Measure_Wound Measure wound area Incubate_Image->Measure_Wound Calculate_Closure Calculate percent wound closure Measure_Wound->Calculate_Closure

Caption: Workflow for the wound healing assay.

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or DMSO.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.

  • Measure the width or area of the scratch at each time point.

  • Calculate the percentage of wound closure relative to the initial scratch area to determine the effect of this compound on cell migration.

References

Application Notes and Protocols for JNJ-38877618 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[6][7] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with c-Met pathway dysregulation, such as those with MET gene amplification or mutations. These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft studies, including detailed protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[3] Key pathways inhibited by this compound include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival.

cMet_Signaling_Pathway c-Met Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation This compound This compound This compound->c-Met Receptor Inhibits RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Invasion Proliferation, Survival, Invasion ERK->Proliferation, Survival, Invasion Akt Akt PI3K->Akt Akt->Proliferation, Survival, Invasion

Caption: Inhibition of the c-Met signaling pathway by this compound.

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various subcutaneous xenograft models, leading to complete tumor growth inhibition in several cancer types.

Cancer Type Cell Line Key Molecular Alteration Observed Efficacy of this compound Reference
Gastric CancerSNU-5MET AmplificationComplete inhibition of tumor growth[1][4]
GlioblastomaU87-MGHGF Autocrine LoopComplete inhibition of tumor growth[1][4]
Gastric CancerHs746TMET Exon 14 Skipping MutationComplete inhibition of tumor growth[1][4]
Squamous NSCLCEBC-1MET AmplificationRegression of large, established tumors[2][4]

Experimental Protocols

The following are detailed protocols for establishing and utilizing subcutaneous xenograft models to evaluate the in vivo efficacy of this compound.

Cell Culture and Preparation
  • Cell Lines: Obtain cancer cell lines with known c-Met alterations (e.g., SNU-5, U87-MG, Hs746T, EBC-1) from a reputable cell bank.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice until injection.

Animal Husbandry and Xenograft Establishment
  • Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, aged 4-6 weeks.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

    • Gently pinch the skin and inject the cell suspension (100-200 µL) subcutaneously using a 27- or 30-gauge needle.

    • Monitor the mice for any adverse reactions.

Xenograft_Workflow Xenograft Model Experimental Workflow Cell_Culture 1. Cell Culture (e.g., SNU-5, U87-MG) Harvest_Cells 2. Harvest & Prepare Cells Cell_Culture->Harvest_Cells Inject_Mice 3. Subcutaneous Injection into Immunodeficient Mice Harvest_Cells->Inject_Mice Tumor_Growth 4. Monitor Tumor Growth Inject_Mice->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-150 mm³ Treatment 6. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A typical workflow for in vivo xenograft studies.

Preparation and Administration of this compound
  • Formulation: this compound is orally bioavailable. For in vivo studies, it can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range-finding studies.

  • Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage at the predetermined dose and schedule.

Tumor Measurement and Data Analysis
  • Tumor Monitoring: Begin monitoring tumor growth 2-3 times per week once tumors become palpable.

  • Measurement: Use digital calipers to measure the length (longest dimension) and width (shortest dimension) of the tumor.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Width² x Length) / 2

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Data Collection: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Analyze the data by comparing the tumor growth in the this compound-treated groups to the vehicle-treated control group. Calculate the tumor growth inhibition (TGI) if applicable.

Logical Relationship for Efficacy Evaluation

Efficacy_Logic Logical Framework for Efficacy Assessment Input This compound Dosing Regimen Model Xenograft Model (c-Met Dysregulation) Input->Model Process Inhibition of c-Met Signaling Model->Process Drug acts on Outcome Tumor Growth Inhibition/Regression Process->Outcome Measurement Tumor Volume Measurement Outcome->Measurement Analysis Comparison to Vehicle Control Measurement->Analysis Conclusion Determination of In Vivo Efficacy Analysis->Conclusion

Caption: Evaluating the in vivo efficacy of this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

JNJ-38877618: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, often through gene amplification or mutation, is implicated in the progression of various cancers. This compound exhibits strong inhibitory activity against both wild-type and mutant forms of the c-MET kinase, making it a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its effects on cancer cell lines, particularly those with MET pathway alterations.

Data Presentation

In Vitro Inhibitory Activity
TargetAssay TypeIC50 (nM)Reference
Wild-type c-METCell-free enzyme assay2[1][2][3]
M1268T mutant c-METCell-free enzyme assay3[1][2][3]
Cellular Activity

Effective concentrations in cell-based assays are typically in the low nanomolar to micromolar range, depending on the cell line, assay duration, and specific endpoint being measured.

Cell LineCancer TypeKey ApplicationRecommended Concentration Range
SNU-5Gastric Carcinoma (MET amplified)Proliferation, Signaling1 - 100 nM
U87-MGGlioblastoma (HGF autocrine)Proliferation, Migration10 - 500 nM
Hs746TGastric Carcinoma (MET exon 14 skipping)Proliferation, Signaling1 - 100 nM
EBC-1Squamous Non-Small Cell Lung Cancer (MET amplified)Proliferation, Signaling1 - 100 nM

Experimental Protocols

Stock Solution Preparation

This compound is typically supplied as a solid. A concentrated stock solution should be prepared for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 374.35 g/mol , dissolve 3.74 mg in 1 mL of DMSO.

  • Ensure the powder is completely dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Cell Viability/Proliferation Assay

This protocol outlines a method to determine the effect of this compound on cancer cell proliferation using a tetrazolium-based assay (e.g., MTT, MTS) or a luminescent ATP-based assay.

Materials:

  • Cancer cell line of interest (e.g., SNU-5)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium.

  • Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48 to 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Western Blot Analysis of c-MET Signaling

This protocol is designed to assess the inhibitory effect of this compound on c-MET phosphorylation and its downstream signaling pathways, such as PI3K/AKT and MAPK/ERK.

Materials:

  • Cancer cell line of interest (e.g., Hs746T)

  • Complete cell culture medium

  • 6-well or 10 cm tissue culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol measures the effect of this compound on the migratory capacity of cancer cells towards a chemoattractant.

Materials:

  • Cancer cell line of interest (e.g., U87-MG)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Seed the cell suspension (e.g., 5 x 10^4 to 1 x 10^5 cells in 100-200 µL) into the upper chamber of the inserts.

  • Incubate the plate for 12-24 hours at 37°C, 5% CO2.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and compare the migratory ability of treated cells to the control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF c-MET c-MET HGF->c-MET Binds & Activates PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS This compound This compound This compound->c-MET Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 48-72h C->D E Add viability reagent D->E F Incubate & Read plate E->F G Analyze data & determine IC50 F->G

References

Application Note: JNJ-38877618 Western Blot Protocol for Phosphorylated c-Met (p-Met)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling node in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1] JNJ-38877618 (also known as OMO-1) is a potent and highly selective, orally bioavailable inhibitor of c-Met kinase.[2][3][4] It demonstrates low nanomolar inhibitory activity against both wild-type and mutant forms of c-Met, effectively blocking downstream signaling.[2][3][4] This application note provides a detailed protocol for utilizing western blotting to measure the inhibition of c-Met phosphorylation at tyrosine residues 1234/1235 (p-Met) in response to treatment with this compound.

Principle of the Assay

This protocol describes the immunodetection of phosphorylated c-Met (p-Met) in whole-cell lysates by western blot. Cultured cells are first treated with this compound to inhibit c-Met kinase activity. Subsequently, cells are lysed to extract total protein, ensuring the preservation of phosphorylation states through the use of phosphatase inhibitors. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is probed with a primary antibody specific for p-Met (Tyr1234/1235), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected via chemiluminescence, and the resulting bands are quantified. Normalization to total c-Met or a housekeeping protein allows for the accurate determination of the dose-dependent inhibitory effect of this compound on c-Met phosphorylation.

Data Presentation: Inhibition of c-Met Phosphorylation by this compound

This compound exhibits potent enzymatic and cellular inhibition of c-Met. The following table summarizes the inhibitory activity of this compound. For western blot analysis, a dose-dependent decrease in the p-Met signal is expected, consistent with these values.

ParameterValueTargetAssay Type
IC₅₀ 2 nMWild-type c-MetEnzymatic Assay
IC₅₀ 3 nMM1268T mutant c-MetEnzymatic Assay
Cellular Inhibition Potent, dose-dependentEndogenous p-MetWestern Blot in c-Met amplified cells (e.g., NCI-H441)

Table 1: Summary of this compound inhibitory activity. Data compiled from publicly available sources.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and the western blot experimental workflow.

cMet_Pathway cluster_membrane Plasma Membrane c-Met c-Met Receptor p-Met p-Met (Tyr1234/1235) c-Met->p-Met Autophosphorylation HGF HGF HGF->c-Met Binds This compound This compound This compound->p-Met Inhibits PI3K PI3K p-Met->PI3K RAS RAS p-Met->RAS Invasion Invasion p-Met->Invasion Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., NCI-H441 cells + this compound) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-Met, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (Anti-Rabbit HRP) G->H I 9. Detection (Chemiluminescence, ECL) H->I J 10. Data Analysis (Densitometry and Normalization) I->J

Caption: Western Blot Workflow for p-Met Detection.

Experimental Protocol

Materials and Reagents
  • Cell Line: c-Met amplified cancer cell line (e.g., NCI-H441 human lung carcinoma).

  • Compound: this compound (prepare stock solution in DMSO).

  • Cell Lysis Buffer: RIPA Buffer or NP40 Lysis Buffer.

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., from Thermo Fisher Scientific or Sigma-Aldrich).

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • PVDF Membranes: (0.45 µm pore size).

  • Transfer Buffer.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Phospho-Met (Tyr1234/1235) Antibody (e.g., Cell Signaling Technology #3077), recommended dilution 1:1000.

    • Total c-Met Antibody (for normalization).

    • Housekeeping protein antibody (e.g., β-actin or GAPDH) for loading control.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG, recommended dilution 1:2000 to 1:5000.

  • Chemiluminescent Substrate: Enhanced Chemiluminescence (ECL) Reagent.

  • Wash Buffer: TBST.

Procedure

1. Cell Culture and Treatment a. Plate cells (e.g., NCI-H441) in appropriate culture dishes and grow to 70-80% confluency. b. Serum starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal receptor phosphorylation. c. Prepare serial dilutions of this compound in culture medium. A suggested dose range is 0 (vehicle control, DMSO), 1, 10, 50, 100, and 500 nM. d. Treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours). e. Optional Positive Control: For studies on ligand-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes after inhibitor treatment.

2. Cell Lysis and Protein Extraction a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for loading (e.g., 20-30 µg per lane).

4. SDS-PAGE and Protein Transfer a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. c. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol.

5. Immunoblotting a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Met (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. Normalize the p-Met signal to the total c-Met signal or a housekeeping protein (e.g., β-actin) to correct for loading differences. f. Plot the normalized p-Met intensity against the concentration of this compound to visualize the dose-response relationship.

Troubleshooting

IssuePossible CauseSolution
No/Weak p-Met Signal Low basal phosphorylation.Stimulate cells with HGF.
Inactive phosphatase inhibitors.Use fresh inhibitors in lysis buffer.
Insufficient protein loaded.Increase protein amount per lane.
High Background Insufficient blocking.Increase blocking time or BSA concentration.
Antibody concentration too high.Optimize primary/secondary antibody dilutions.
Insufficient washing.Increase number and duration of washes.
Non-specific Bands Primary antibody cross-reactivity.Use a more specific, validated antibody.
Protein degradation.Ensure protease inhibitors are fresh and samples are kept cold.

This protocol provides a robust framework for assessing the inhibitory effect of this compound on c-Met phosphorylation. Optimization of specific steps, such as antibody concentrations and incubation times, may be required depending on the specific cell line and experimental conditions.

References

Application Notes and Protocols for JNJ-38877618 in c-Met Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It demonstrates significant activity against both wild-type and various mutant forms of c-Met, making it a valuable tool for studying c-Met signaling and a potential therapeutic agent in cancers with aberrant c-Met activation.[1][2][3][5][6] These application notes provide detailed protocols for the use of this compound in the immunoprecipitation of c-Met to facilitate research into its biological function and signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, also known as OMO-1.[1][2][3]

ParameterValueTargetNotes
Binding Affinity (Kd) 1.4 nMWild-type c-Met[1][2]
1.2 nMWild-type c-Met[5][6]
2.1 nMM1250T mutant c-Met[5][6]
21 nMY1235D mutant c-Met[5][6]
IC50 2 nMWild-type c-Met[1][2][3]
3 nMM1268T mutant c-Met[1][2][3]

c-Met Signaling Pathway and this compound Inhibition

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, motility, and invasion.[7][8] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream pathways.[4]

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binds JNJ This compound JNJ->p_cMet Inhibits ATP ATP ATP->p_cMet Grb2 Grb2 p_cMet->Grb2 Gab1 Gab1 p_cMet->Gab1 STAT3 STAT3 p_cMet->STAT3 Grb2->Gab1 RAS RAS Grb2->RAS PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of c-Met Phosphorylation in Cultured Cells

This protocol details the treatment of cells with this compound to inhibit HGF-induced c-Met phosphorylation prior to immunoprecipitation.

Materials:

  • Cell line expressing c-Met (e.g., SNU-5, Hs746T, U87-MG)[1]

  • Complete cell culture medium

  • Hepatocyte Growth Factor (HGF)

  • This compound (can be dissolved in DMSO)[1]

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours by replacing the complete medium with a serum-free medium.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract for immunoprecipitation.

Protocol 2: Immunoprecipitation of c-Met

This protocol describes the procedure for isolating c-Met from cell lysates using a specific antibody.

Materials:

  • Cell lysate from Protocol 1

  • Anti-c-Met antibody

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Determine the protein concentration of the cell lysate.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Incubate the pre-cleared lysate with the anti-c-Met antibody overnight at 4°C on a rotator. The amount of antibody should be optimized.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • After the final wash, remove all supernatant.

  • Elute the immunoprecipitated c-Met by adding elution buffer and boiling for 5-10 minutes.

  • The eluted sample is now ready for analysis by SDS-PAGE and Western blotting.

IP_Workflow start Cell Lysate (with this compound treatment) preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Anti-c-Met Antibody (Incubate overnight) preclear->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash Beads (3-5 times) capture->wash elute Elute Immunoprecipitated c-Met wash->elute end Analyze by SDS-PAGE and Western Blot elute->end

Caption: Workflow for the immunoprecipitation of c-Met.

Protocol 3: Western Blot Analysis of Immunoprecipitated c-Met

This protocol outlines the detection of total and phosphorylated c-Met following immunoprecipitation.

Materials:

  • Eluted immunoprecipitated samples

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Met, anti-phospho-c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To detect total c-Met, the membrane can be stripped and re-probed with an anti-c-Met antibody.

Expected Results

Treatment with this compound is expected to show a dose-dependent inhibition of HGF-induced c-Met phosphorylation.[3] In a Western blot of immunoprecipitated c-Met, the band corresponding to phosphorylated c-Met should be significantly reduced or absent in samples treated with this compound compared to the vehicle control. The total amount of immunoprecipitated c-Met should remain relatively consistent across all samples. This confirms the inhibitory effect of this compound on c-Met kinase activity.

Troubleshooting

  • No or weak c-Met signal: Optimize antibody concentrations, incubation times, and ensure complete cell lysis.

  • High background in Western blot: Increase the number and duration of washes, and optimize blocking conditions.

  • Inconsistent results: Ensure consistent cell culture conditions, treatment times, and reagent concentrations.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the role of c-Met in various biological and pathological processes.

References

Application Notes: JNJ-38877618 Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[3] Therefore, the accurate determination of the inhibitory activity of compounds like this compound against c-Met is a critical step in preclinical drug development.

These application notes provide a detailed protocol for a biochemical kinase assay to determine the inhibitory potency of this compound against recombinant human c-Met kinase. The described method is based on a luminescence-based assay format, which measures the amount of ATP consumed during the kinase reaction. This format is readily adaptable for high-throughput screening.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, the receptor dimerizes and autophosphorylates on specific tyrosine residues within its kinase domain. This activation initiates a downstream signaling cascade involving multiple pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression and drive cellular processes such as proliferation, motility, and invasion. This compound acts by competing with ATP for the binding site in the c-Met kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation ATP ATP Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) p_cMet->Downstream activates ADP ADP ATP->ADP JNJ_38877618 This compound JNJ_38877618->p_cMet inhibits Cellular_Response Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cellular_Response leads to

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the reported inhibitory activity of this compound against wild-type and mutant forms of c-Met kinase.

ParameterTargetValue (nM)Reference
IC50Wild-type c-Met2[1][2]
IC50M1268T mutant c-Met3[1][2]
KdWild-type c-Met1.4[1]

Experimental Protocol: c-Met Kinase Assay

This protocol is designed for a 96-well plate format and utilizes a luminescence-based kinase assay kit, such as ADP-Glo™ or Kinase-Glo®, for the detection of kinase activity.

Materials and Reagents
  • Recombinant Human c-Met Kinase: Catalytically active kinase domain (amino acids 956-1390).

  • This compound: Prepare a stock solution in 100% DMSO.

  • Kinase Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: Ultra-pure ATP solution.

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100.

  • Luminescence-based Kinase Assay Kit: e.g., ADP-Glo™ Kinase Assay (Promega).

  • White, opaque 96-well plates.

  • Multichannel pipettes.

  • Plate reader with luminescence detection capabilities.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor 1. Prepare this compound Serial Dilutions add_inhibitor 4. Add this compound or DMSO to Wells prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare c-Met Kinase Working Solution add_enzyme 5. Add c-Met Kinase to Wells prep_enzyme->add_enzyme prep_substrate_atp 3. Prepare Substrate/ATP Working Solution start_reaction 7. Add Substrate/ATP Mix to Initiate Reaction prep_substrate_atp->start_reaction add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate 8. Incubate at 30°C start_reaction->incubate stop_reaction 9. Stop Reaction and Deplete ATP (ADP-Glo) incubate->stop_reaction add_detection_reagent 10. Add Kinase Detection Reagent stop_reaction->add_detection_reagent read_luminescence 11. Read Luminescence add_detection_reagent->read_luminescence

Caption: Workflow for the this compound c-Met kinase assay.

Detailed Procedure

1. Preparation of this compound Serial Dilutions:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations (e.g., from 1 mM to 10 nM).

  • For the assay, further dilute the DMSO stock solutions 100-fold into the kinase assay buffer. This will result in a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most kinases.[4]

2. Assay Plate Setup:

  • Add 5 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.

  • For the positive control (no inhibition), add 5 µL of kinase assay buffer with 1% DMSO.

  • For the negative control (no kinase activity), add 5 µL of kinase assay buffer with 1% DMSO.

3. Kinase Reaction:

  • Prepare a working solution of recombinant c-Met kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 ng/µL.

  • Add 10 µL of the c-Met kinase working solution to all wells except the negative control wells. To the negative control wells, add 10 µL of kinase assay buffer.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Prepare a substrate/ATP master mix. The final concentration of the Poly(Glu, Tyr) 4:1 substrate is typically 0.2 mg/mL.[5] The ATP concentration should be at or near the Km for c-Met. While the exact Km can vary, a concentration of 10 µM is a reasonable starting point for many tyrosine kinases.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume will be 25 µL.

  • Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

4. Luminescence Detection (Following ADP-Glo™ Protocol):

  • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Subtract the average luminescence of the negative control wells from all other wells.

  • The positive control wells (DMSO only) represent 0% inhibition, and the negative control wells (no kinase) represent 100% inhibition.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Luminescence_inhibitor - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control) ] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of this compound's inhibitory activity against c-Met kinase. The described luminescence-based assay is robust, sensitive, and suitable for high-throughput applications, making it a valuable tool for the characterization of c-Met inhibitors in a drug discovery setting. Adherence to the outlined procedures and appropriate optimization of reaction conditions will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for JNJ-38877618 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its aberrant activation is implicated in the development and progression of various human cancers.[2][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of cancer, including dosing regimens, formulation protocols, and experimental workflows.

Data Presentation

Table 1: Summary of this compound In Vivo Dosing Regimens in Mice
Mouse ModelCancer TypeDose (mg/kg)Administration RouteDosing ScheduleVehicleKey Findings
4T1 IntraductalTriple-Negative Breast Cancer3, 12.5, 25Oral GavageTwice daily (b.i.d.) for 18 days0.5% methyl cellulose (pH 2.5-3.5)Reduced tumor progression, decreased neutrophil infiltration, and enhanced cisplatin efficacy.[3]
SNU-5 XenograftGastric Cancer (c-Met amplified)Not specifiedNot specifiedNot specifiedNot specifiedComplete inhibition of tumor growth.[1]
U87-MG XenograftGlioblastoma (HGF autocrine)Not specifiedNot specifiedNot specifiedNot specifiedComplete inhibition of tumor growth.[1]
Hs746T XenograftGastric Cancer (c-Met exon 14 skipping)Not specifiedNot specifiedNot specifiedNot specifiedComplete inhibition of tumor growth.[1]
EBC-1 XenograftSquamous Non-Small Cell Lung Cancer (c-Met amplified)Not specifiedNot specifiedNot specifiedNot specifiedRegression of large tumors.[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% Methyl cellulose solution (e.g., Sigma-Aldrich, Cat. No. M0512)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile water

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and 0.5% methyl cellulose solution based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound powder.

  • In a sterile beaker, gradually add the this compound powder to a portion of the 0.5% methyl cellulose solution while stirring continuously with a magnetic stirrer.

  • Add the remaining volume of the 0.5% methyl cellulose solution to achieve the final desired concentration.

  • Adjust the pH of the suspension to 2.5-3.5 using dropwise addition of HCl or NaOH while monitoring with a pH meter.

  • Continuously stir the suspension for at least 30 minutes to ensure homogeneity.

  • Store the formulation at 4°C and vortex thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials and Animals:

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Cancer cell line of interest (e.g., 4T1, SNU-5, U87-MG)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • This compound formulation (from Protocol 1)

  • Vehicle control (0.5% methyl cellulose, pH 2.5-3.5)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound formulation or vehicle control to the respective groups via oral gavage.

    • Follow the dosing schedule as determined by the experimental design (e.g., 25 mg/kg, twice daily).

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight regularly.

    • Measure tumor volumes 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic Analysis

This protocol provides a general workflow for assessing the pharmacokinetic properties of this compound in mice.

Materials and Animals:

  • Healthy mice (specify strain)

  • This compound formulation

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia

  • LC-MS/MS system for drug quantification

Procedure:

  • Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion JNJ38877618 This compound (OMO-1) JNJ38877618->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation This compound Formulation (0.5% Methyl Cellulose) Dosing Oral Gavage Dosing (this compound or Vehicle) Formulation->Dosing Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation of Cancer Cells in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Randomization->Dosing Monitoring Tumor Volume Measurement & Animal Health Monitoring Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers Monitoring->Endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for JNJ-38877618 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of JNJ-38877618, a potent and selective c-Met kinase inhibitor, for use in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic experiments.

Mechanism of Action

This compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound competitively binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

Below is a diagram illustrating the simplified c-Met signaling pathway and the point of inhibition by this compound.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Activates JNJ This compound JNJ->P Inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Simplified c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a clear and stable solution of this compound suitable for oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride), sterile

Equipment:

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Prepare the vehicle solution.

    • In a sterile tube, combine the vehicle components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of the final formulation, you would use:

      • 100 µL of the this compound stock solution in DMSO.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of sterile saline.

  • Combine the stock solution with the vehicle.

    • Add the PEG300 to the this compound/DMSO stock solution and mix thoroughly by vortexing.

    • Add the Tween-80 to the mixture and vortex again until a homogenous solution is formed.

    • Finally, add the saline to the mixture and vortex thoroughly. The final formulation should be a clear solution.

Note on Stability: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before administration.

Animal Dosing and Administration

The following table summarizes suggested starting doses and administration schedules for this compound in various xenograft models based on available preclinical data. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model and experimental goals.

ParameterSNU-5 (Gastric)U87-MG (Glioblastoma)Hs746T (Gastric)EBC-1 (NSCLC)
Animal Strain Athymic Nude MiceAthymic Nude MiceAthymic Nude MiceAthymic Nude Mice
Tumor Implantation Subcutaneous injection of 5 x 10^6 cellsSubcutaneous injection of 5 x 10^6 cellsSubcutaneous injection of 5 x 10^6 cellsSubcutaneous injection of 1 x 10^7 cells
Starting Dose 25-50 mg/kg25-50 mg/kg25-50 mg/kg25-50 mg/kg
Administration Oral gavageOral gavageOral gavageOral gavage
Frequency Once or twice daily (QD or BID)Once or twice daily (QD or BID)Once or twice daily (QD or BID)Once or twice daily (QD or BID)
Volume 10 µL/g body weight (e.g., 200 µL for a 20g mouse)10 µL/g body weight (e.g., 200 µL for a 20g mouse)10 µL/g body weight (e.g., 200 µL for a 20g mouse)10 µL/g body weight (e.g., 200 µL for a 20g mouse)
Vehicle Control 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Pharmacokinetic Data

Pharmacokinetic parameters of this compound after oral administration in preclinical models are summarized below. These values can vary depending on the animal strain, dose, and formulation used.

ParameterValue (in mice)
Tmax (Time to maximum concentration) 1-4 hours
Cmax (Maximum plasma concentration) Dose-dependent
t½ (Half-life) 4-8 hours
Bioavailability Moderate

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cell_culture Cell Culture (e.g., SNU-5, U87-MG) implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_model Animal Model (e.g., Athymic Nude Mice) animal_model->implantation randomization Randomization of Animals (into treatment groups) implantation->randomization dosing Oral Administration (Daily) randomization->dosing formulation Preparation of This compound Formulation formulation->dosing tumor_measurement Tumor Volume Measurement (Calipers) dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling data_analysis Data Analysis and Statistical Evaluation tumor_measurement->data_analysis body_weight->data_analysis pk_sampling->data_analysis

Caption: General workflow for in vivo efficacy studies of this compound.

JNJ-38877618 In Vitro Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

JNJ-38877618, also known as OMO-1, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis. This compound demonstrates significant inhibitory activity against both wild-type and mutant forms of the c-MET kinase, making it a promising candidate for targeted cancer therapy.[1][2]

In vitro proliferation assays are fundamental tools for evaluating the anti-cancer activity of compounds like this compound. These assays quantify the ability of a compound to inhibit the growth of cancer cell lines, providing key data for dose-response relationships and determining the half-maximal inhibitory concentration (IC50). This information is critical for the preclinical assessment and further development of potential therapeutic agents.

Mechanism of Action: c-MET Inhibition

This compound functions by competitively binding to the ATP-binding site of the c-MET kinase, thereby preventing its phosphorylation and subsequent activation. This blockade disrupts the downstream signaling cascades that promote cell growth and survival.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF (Ligand) c-MET c-MET Receptor HGF->c-MET Binds P P c-MET->P Autophosphorylation RAS/MAPK RAS/MAPK P->RAS/MAPK Activates PI3K/AKT PI3K/AKT P->PI3K/AKT Activates STAT STAT P->STAT Activates This compound This compound This compound->c-MET Inhibits Proliferation Proliferation RAS/MAPK->Proliferation PI3K/AKT->Proliferation STAT->Proliferation

Caption: c-MET Signaling Pathway and Inhibition by this compound.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, with a particular potency observed in models with MET gene amplification or specific mutations.

Cell LineCancer TypeMET StatusThis compound IC50 (nM)
Wild-Type METCell-Free AssayWild-Type2
M1268T Mutant METCell-Free AssayMutant3

Experimental Protocols

This section provides a detailed protocol for an in vitro proliferation assay to determine the IC50 value of this compound in a relevant cancer cell line, such as a MET-amplified gastric cancer cell line (e.g., GTL-16). This protocol is adapted from standard cell viability assay procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (e.g., GTL-16) C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions D Add this compound and Incubate B->D C->D 24h E Add Proliferation Reagent (e.g., MTT) D->E 72h F Incubate and Solubilize E->F 2-4h G Measure Absorbance (570 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Caption: In Vitro Proliferation Assay Workflow.

Materials
  • MET-dependent cancer cell line (e.g., GTL-16, SNU5, Hs746T)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Dilute the cells in complete culture medium to a final concentration of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 72-hour treatment, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control Well - Absorbance of Blank)) x 100]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols: JNJ-38877618 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of various cancers.[2] Consequently, inhibiting c-Met with agents like this compound presents a promising therapeutic strategy to impede cancer cell migration and invasion. These application notes provide detailed protocols for assessing the efficacy of this compound in two standard in vitro assays: the wound healing (scratch) assay and the transwell migration and invasion assay.

Mechanism of Action: c-Met Signaling in Migration and Invasion

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways integral to cell motility and invasion, including the RAS/MAPK, PI3K/Akt, and FAK pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the initiation of these downstream signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K SRC SRC cMet->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival FAK FAK Migration Migration FAK->Migration Invasion Invasion FAK->Invasion SRC->FAK JNJ38877618 This compound JNJ38877618->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)

Cell LineConcentration of this compound (nM)Wound Closure (%) at 24hInhibition of Migration (%)
Example: Gastric Cancer (e.g., MKN-45) Vehicle Control (DMSO)95 ± 50
1
10
100
1000
Example: Glioblastoma (e.g., U87-MG) Vehicle Control (DMSO)88 ± 70
1
10
100
1000

Table 2: Effect of this compound on Cell Migration and Invasion (Transwell Assay)

Cell LineAssay TypeConcentration of this compound (nM)Migrated/Invaded Cells (per field)Inhibition (%)IC50 (nM)
Example: NSCLC (e.g., H1993) MigrationVehicle Control (DMSO)250 ± 200
1
10
100
1000
InvasionVehicle Control (DMSO)180 ± 150
1
10
100
1000

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Workflow:

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a sterile pipette tip A->B C 3. Wash to remove debris and add media with this compound B->C D 4. Image the scratch at 0h C->D E 5. Incubate and acquire images at defined time points (e.g., 6, 12, 24h) D->E F 6. Analyze images to quantify wound closure E->F

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • Cancer cell line of interest (e.g., with known c-Met expression)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Imaging: Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration and Invasion Assay

This assay assesses the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

Workflow:

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Coat transwell inserts with Matrigel (for invasion assay) B 2. Rehydrate inserts A->B C 3. Add chemoattractant to the lower chamber D 4. Seed cells with this compound in the upper chamber C->D E 5. Incubate for 12-48 hours D->E F 6. Remove non-migrated/invaded cells G 7. Fix and stain migrated/invaded cells F->G H 8. Image and count cells G->H

Caption: Workflow for the transwell migration and invasion assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Matrigel (for invasion assay)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet stain (0.1%)

  • Microscope

Protocol:

  • Coating (for Invasion Assay only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell membrane. Incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment Preparation: Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Place the transwell inserts (coated for invasion, uncoated for migration) into the wells.

    • Add 200 µL of the cell suspension with the respective treatments to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).

  • Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated or invaded.

  • Fixation and Staining:

    • Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.

    • Stain the fixed cells by immersing the insert in 0.1% crystal violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).

    • Calculate the average number of migrated/invaded cells per field for each condition.

By following these detailed protocols, researchers can effectively evaluate the inhibitory effects of this compound on cancer cell migration and invasion, contributing to a better understanding of its therapeutic potential in c-Met driven malignancies.

References

Troubleshooting & Optimization

JNJ-38877618 solubility in DMSO and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers and scientists using the c-Met kinase inhibitor, JNJ-38877618. Here you will find data on its solubility, protocols for solution preparation, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is practically insoluble in water.

Q2: I'm seeing conflicting solubility data for this compound in DMSO. What is the correct value?

A2: Different suppliers report slightly different solubility values for this compound in DMSO. The reported concentrations generally range from 5 mg/mL to 10 mg/mL. It is always best to consult the product datasheet provided by your specific supplier. A summary of reported solubility data is provided in Table 1.

Q3: My this compound is precipitating when I dilute my DMSO stock solution into my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.5%, and for some sensitive cell lines, as low as 0.1%.[1][2][3] High concentrations of the organic solvent can cause the compound to precipitate.

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the DMSO stock directly to the pre-warmed medium and mix thoroughly immediately to ensure rapid and uniform dispersion.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Lower the Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the aqueous medium. Try using a lower final concentration in your experiment.

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[4] Always use fresh, anhydrous DMSO to prepare your stock solution.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between different cell lines.[1] As a general rule, the final DMSO concentration in your cell culture medium should be kept at or below 0.5%.[5] However, for long-term experiments or particularly sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[1][2] It is always best practice to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Source(s)
DMSO10 mg/mL26.71 mM[4]
DMSO9 mg/mL24.04 mM[6]
DMSO5 mg/mL13.36 mM[7]
Ethanol2 mg/mL5.34 mM[4][6]
WaterInsoluble-[4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass: The molecular weight of this compound is 374.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 374.35 g/mol = 0.0037435 g = 3.74 mg

  • Weigh the compound: Carefully weigh out 3.74 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Methodology:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM).

  • Calculate the dilution factor: To prepare a 1 µM working solution from a 10 mM stock, the dilution factor is 10,000.

  • Perform the dilution:

    • For example, to prepare 1 mL of 1 µM working solution, you would add 0.1 µL of the 10 mM stock solution to 999.9 µL of pre-warmed complete cell culture medium.

    • To avoid pipetting very small volumes, it is recommended to perform a serial dilution. For instance, first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in medium to achieve the final 1 µM concentration.

  • Mix thoroughly: Immediately after adding the DMSO stock to the medium, vortex or invert the tube gently to ensure the compound is evenly dispersed.

  • Use immediately: It is best to prepare the working solution fresh for each experiment to avoid potential precipitation or degradation over time.

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Working Solution solid This compound (Solid Powder) stock 10 mM Stock Solution (in DMSO) solid->stock Dissolve dmso Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 1 µM in Media) stock->working Dilute media Pre-warmed Cell Culture Media media->working cells Treat Cells working->cells

Caption: Workflow for preparing this compound working solution.

G cluster_pathway Simplified c-Met Signaling Pathway and Inhibition by this compound HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation JNJ This compound JNJ->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK, STAT) P->Downstream Activates Response Cellular Responses: - Proliferation - Survival - Migration Downstream->Response

Caption: Inhibition of the c-Met signaling pathway by this compound.

References

Technical Support Center: Optimizing JNJ-38877618 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing JNJ-38877618, a potent and selective MET kinase inhibitor. This resource provides frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of experiments aimed at optimizing treatment duration and overall efficacy.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the general properties, handling, and experimental design considerations for this compound.

General Properties and Handling

Q1: What is the mechanism of action of this compound? A1: this compound, also known as OMO-1, is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor by binding to the kinase domain of both wild-type and certain mutant forms of MET, which in turn blocks its autophosphorylation and the activation of downstream signaling pathways.[3]

Q2: What is the recommended solvent for preparing this compound for in vitro experiments? A2: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] It is advisable to use fresh, anhydrous DMSO, as the compound's solubility may be compromised by moisture.[4]

Q3: How should I store this compound stock solutions? A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Design

Q4: What is a suitable starting concentration range for this compound in cell-based assays? A4: Given its low nanomolar IC50 values against MET kinase, a starting concentration range of 1 nM to 1 µM is generally appropriate for most cell-based assays. A comprehensive dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: What is the recommended treatment duration to observe an effect with this compound? A5: The optimal treatment duration is contingent on the biological question and the specific assay being conducted. For analyzing signaling pathway modulation (e.g., Western blotting for phospho-MET), a short treatment duration of 1 to 6 hours is often sufficient. For assays measuring cell viability or proliferation, a longer treatment period of 24 to 72 hours is typically necessary. It is highly recommended to perform time-course experiments to establish the optimal endpoint for your study.

Q6: What are the known mechanisms of resistance to this compound? A6: While specific resistance mechanisms to this compound are not yet extensively documented in publicly available literature, general resistance to MET inhibitors can emerge through on-target secondary mutations within the MET kinase domain or through the activation of alternative "bypass" signaling pathways, such as the EGFR or KRAS pathways.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Poor Compound Solubility in Aqueous Media

Issue: this compound precipitates when diluted from a DMSO stock into cell culture medium or an aqueous buffer.

Possible CauseRecommended Solution
High Final DMSO Concentration Ensure the final concentration of DMSO in your assay is below 0.5% (v/v). Higher concentrations can be cytotoxic and can also cause the compound to precipitate.
Low Aqueous Solubility This compound has inherently low solubility in aqueous solutions. When diluting, add the DMSO stock to the aqueous buffer while vortexing vigorously to promote rapid and thorough mixing. Preparing intermediate dilutions in serum-free medium before the final dilution into complete medium can also be beneficial.
pH-Dependent Solubility The solubility of many kinase inhibitors is influenced by pH. For biochemical assays, you can test a range of buffer pH values to optimize solubility. However, altering the pH of cell culture medium is generally not recommended.
Compound Aggregation Use a bath sonicator to treat the stock solution for 5-10 minutes before making dilutions. This can help to break up any aggregates that may have formed during storage.

Inconsistent Results in Cell Viability Assays

Issue: High variability is observed between replicate wells in a cell viability assay (e.g., MTT, CellTiter-Glo).

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure you have a single-cell suspension and mix the cell suspension thoroughly before and during seeding to achieve a consistent cell number in each well. Be mindful of the "edge effect" in multi-well plates; it is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
Compound Precipitation As previously noted, precipitation can lead to inconsistent dosing. Visually inspect your plates under a microscope for any signs of compound precipitation before and during the incubation period.
Assay Interference Some compounds can directly interfere with the chemical reactions of viability assays. For example, compounds with reducing or oxidizing properties can affect tetrazolium-based assays (e.g., MTT, MTS). Include a "no-cell" control with the compound at its highest concentration to assess any direct reaction with the assay reagents.
Sub-optimal Reagent Incubation Time The optimal incubation time for the viability reagent can differ between cell lines. Perform a time-course experiment to determine the linear range of the assay for your specific cell line.

Low or No Signal in Phospho-MET Western Blot

Issue: No detectable signal for phosphorylated MET (p-MET) by Western blot, even in untreated control cells.

Possible CauseRecommended Solution
Low Basal p-MET Levels Certain cell lines may exhibit low basal levels of MET activation. To study the inhibitory effect of this compound in such cases, you may need to stimulate the cells with Hepatocyte Growth Factor (HGF) to induce MET phosphorylation.
Phosphatase Activity Endogenous phosphatases released during cell lysis can dephosphorylate your target protein. It is critical to perform all lysis steps on ice and to use a lysis buffer that is freshly supplemented with a cocktail of phosphatase inhibitors.
Antibody Performance Ensure that your primary antibody is specific and validated for the detection of phospho-MET. Verify the recommended antibody dilution and incubation conditions. Using a positive control cell lysate from a cell line with known high MET activation (e.g., EBC-1 or SNU-5) is crucial for validating your antibody and overall protocol.
Insufficient Protein Load Phosphorylated proteins often represent a small fraction of the total protein pool. You may need to load a higher amount of total protein (e.g., 30-50 µg) onto your gel to detect a signal for the phosphorylated target.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to determine the optimal treatment parameters for this compound.

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a cancer cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • MET-dependent cancer cell line (e.g., EBC-1, Hs746T)

  • Complete cell culture medium

  • 96-well, clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. After the 24-hour cell incubation, carefully aspirate the medium and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control. d. Incubate the plate for an appropriate duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. Following the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well. d. To ensure complete solubilization of the formazan crystals, incubate the plate overnight at 37°C in a humidified chamber.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" background control wells. c. Normalize the absorbance values to the vehicle-treated control wells (which represent 100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 2: Analysis of MET Phosphorylation by Western Blot

This protocol provides a method to assess the inhibitory effect of this compound on MET phosphorylation in a cancer cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • MET-responsive cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Hepatocyte Growth Factor (HGF) (optional, for stimulation)

  • Lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, and an appropriate loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to grow to 70-80% confluency. b. If required, serum-starve the cells for 4-6 hours prior to treatment. c. Treat the cells with a range of this compound concentrations or a vehicle control for the desired duration (e.g., 1, 2, or 4 hours). d. If using HGF stimulation, add it to the culture medium for the final 15-30 minutes of the inhibitor treatment period.

  • Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the well with ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-MET) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5 minutes each with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 5 minutes each with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: a. After imaging for the phosphorylated protein, the membrane can be stripped using a mild stripping buffer and then re-probed with an antibody against the total MET protein and a loading control to confirm equal protein loading across all lanes.

IV. Quantitative Data Summary

The following tables provide a summary of key in vitro potency data for this compound and a related analog, JNJ-38877605, to serve as a reference for experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference(s)
Wild-type METCell-free2[2]
M1268T mutant METCell-free3[2]

Table 2: In Vitro Kinase Inhibitory Activity of JNJ-38877605

TargetAssay TypeIC50 (nM)Reference(s)
c-MetATP-competitive4[3]

Table 3: In Vivo Efficacy of this compound (OMO-1)

Cancer ModelTreatmentOutcomeReference(s)
SNU-5 (MET amplified gastric cancer)MonotherapyComplete inhibition of tumor growth[4]
U87-MG (HGF autocrine glioblastoma)MonotherapyComplete inhibition of tumor growth[4]
Hs746T (MET exon 14 skipping gastric cancer)MonotherapyComplete inhibition of tumor growth[4]
HCC827 (EGFR mutant NSCLC)Combination with ErlotinibDelayed onset of tumor recurrence[4]

V. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of the MET signaling pathway and a standard experimental workflow for the evaluation of this compound.

MET_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF MET MET Receptor HGF->MET Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway MET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway MET->PI3K_AKT_mTOR STAT3 STAT3 MET->STAT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT3->Migration JNJ38877618 This compound JNJ38877618->MET Inhibition

Caption: Simplified MET signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select & Culture MET-dependent Cell Line Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination Signaling_Assay Signaling Pathway Analysis (Western Blot for p-MET) IC50_Determination->Signaling_Assay Time_Course Time-Course Experiment (e.g., 1, 6, 24, 48h) IC50_Determination->Time_Course Optimal_Duration Determine Optimal Treatment Duration Time_Course->Optimal_Duration Xenograft Establish Xenograft Model Optimal_Duration->Xenograft Inform MTD Maximum Tolerated Dose Study Xenograft->MTD Efficacy_Study Efficacy Study with Optimized Dose & Schedule MTD->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD

Caption: A typical experimental workflow for optimizing this compound treatment.

References

JNJ-38877618 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-38877618. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cancer cells. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the MET (c-MET or hepatocyte growth factor receptor) tyrosine kinase.[1][2][3][4][5] It has demonstrated high affinity for both wild-type MET and its common mutants.

Q2: What are the reported on-target potency values for this compound?

This compound exhibits low nanomolar potency against its target. The following table summarizes the key quantitative data from various sources.

ParameterValueTargetNotes
IC50 2 nMWild-type METIn cell-free assays.[1][2][3]
IC50 3 nMM1268T mutant METIn cell-free assays.[1][2][3]
Kd 1.4 nMWild-type METBinding affinity.[2]
Kd 1.2 nMWild-type METBinding affinity.[4]
Kd 2.1 nMM1250T mutant METBinding affinity.[4]
Kd 21 nMY1235D mutant METBinding affinity.[4]

Q3: Has a comprehensive kinase selectivity profile (kinome scan) for this compound been publicly released?

As of late 2025, a detailed public kinome scan profiling this compound against a broad panel of kinases has not been identified in the public domain. While it is consistently described as "highly selective," the full spectrum of its potential off-target interactions is not publicly documented. Researchers should, therefore, be cautious and consider empirical validation if off-target effects are suspected.

Q4: What are the known adverse events in clinical trials, and could they suggest off-target effects?

In a phase 1/2 clinical trial, the most common adverse events (≥ 20%) for OMO-1 (this compound) were nausea, fatigue, vomiting, increased blood creatinine, and headache. The recommended phase 2 dose was determined to be 250 mg twice daily. While these side effects can be associated with MET inhibition, they could also potentially stem from off-target activities. For instance, some MET inhibitors are known to cause edema, which is considered an on-target effect related to MET's role in vascular integrity.

Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments with this compound, particularly when unexpected cellular effects are observed.

Issue 1: Unexpected Cell Viability/Phenotypic Results

You observe a significant decrease in cell viability or a strong phenotypic change in a cancer cell line that is not known to be dependent on MET signaling.

  • Possible Cause: The observed effect may be due to inhibition of an off-target kinase or another protein. Many kinase inhibitors can have effects on cell proliferation and survival that are independent of their primary target.

  • Troubleshooting Steps:

    • Confirm MET Inhibition: In your experimental model, confirm that this compound is inhibiting MET phosphorylation at the concentrations you are using. A western blot for phospho-MET (e.g., p-MET Tyr1234/1235) is a standard method.

    • Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression in your cells. If the phenotype of MET knockdown is different from or less severe than the phenotype observed with this compound treatment, it strongly suggests off-target effects.

    • Use a Structurally Unrelated MET Inhibitor: Compare the effects of this compound with another potent and selective MET inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Dose-Response Correlation: Carefully analyze the dose-response curve for MET inhibition versus the dose-response curve for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for MET inhibition, off-target effects are likely.

Issue 2: Discrepancy Between In Vitro and Cellular Assay Potency

The IC50 value of this compound in your cellular assay is significantly higher than the reported in vitro potency (2-3 nM).

  • Possible Cause 1: Compound Stability and Solubility: this compound may have limited solubility or stability in your cell culture medium.

    • Troubleshooting: Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across experiments. Visually inspect for any precipitation.

  • Possible Cause 2: High ATP Concentration in Cells: The intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value in cellular assays compared to biochemical assays which may be run at lower ATP concentrations.

    • Troubleshooting: This is an expected phenomenon. It is important to determine the IC50 in the specific cellular context of your experiment.

  • Possible Cause 3: Cell Membrane Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting: While less commonly addressed in basic research, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.

Experimental Protocols

Protocol 1: Western Blot for MET Phosphorylation

This protocol is to determine the on-target efficacy of this compound in a cellular context.

  • Cell Culture and Treatment: Plate your cancer cells of interest and allow them to adhere overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). If the cell line is not autocrine for HGF, you may need to stimulate with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MET to normalize the phospho-MET signal. Also, probe for a loading control like GAPDH or β-actin.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and non-toxic. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Binds and activates GRB2_SOS GRB2/SOS MET->GRB2_SOS Recruits PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 JNJ This compound JNJ->MET RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation, Survival, Motility RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: On-target action of this compound on the MET signaling pathway.

Caption: Logical workflow for troubleshooting potential off-target effects.

References

JNJ-38877618 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-38877618, a potent and selective c-Met kinase inhibitor. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized below.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1] To minimize the effects of moisture absorption by DMSO, which can reduce solubility, it is advisable to use fresh, high-purity DMSO.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and highly selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately interferes with cancer cell proliferation, survival, motility, and invasion.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO and Ethanol but is insoluble in water.[1][4] For in vivo studies, specific formulations may be required to achieve a homogenous suspension.

Stability and Storage Conditions

Proper handling and storage are critical for ensuring the long-term stability and performance of this compound.

FormStorage TemperatureShelf LifeSpecial Instructions
Powder -20°C3 yearsStore in a desiccated environment.
Stock Solution (-80°C) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (-20°C) -20°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In-use Solution Room TemperaturePrepare fresh for each experimentFor in vivo experiments, it is recommended to prepare the working solution on the day of use.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue Possible Cause Recommended Solution
Inconsistent or No Inhibitory Effect Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.Ensure the compound has been stored according to the recommended conditions. Use a fresh aliquot of the stock solution for each experiment.
Low Compound Concentration: Inaccurate dilution of the stock solution.Verify the concentration of your stock solution and perform serial dilutions accurately.
Cell Line Insensitivity: The cell line used may not be dependent on the c-Met signaling pathway for survival or proliferation.Confirm the expression and activation of c-Met in your cell line using techniques like Western blot or IHC. Consider using a positive control cell line known to be sensitive to c-Met inhibition.
Non-physiological HGF levels: In vitro assays are often performed with high, non-physiological concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met. This can lead to an overestimation of inhibitor efficacy that is not replicated in vivo where HGF levels are much lower.Test the inhibitor at HGF concentrations that are more representative of the physiological environment (e.g., 0.4 to 0.8 ng/mL) to better predict in vivo efficacy.[5][6]
Precipitation of the Compound in Cell Culture Media Low Solubility: The final concentration of the compound in the aqueous cell culture media exceeds its solubility limit.Ensure the final DMSO concentration in the media is as low as possible (typically <0.5%) and does not affect cell viability. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
High Background Signal in Kinase Assay Non-specific Binding: The inhibitor may be binding to other components of the assay mixture.Optimize assay conditions, such as buffer composition and incubation times. Include appropriate controls, such as a kinase-dead mutant or a no-enzyme control.
ATP Concentration: The ATP concentration used in the assay can influence the apparent IC50 value of an ATP-competitive inhibitor.Use an ATP concentration that is close to the Km value for the kinase to obtain a more accurate determination of inhibitor potency.
Variability in Cell-Based Assay Results Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.Ensure a homogenous cell suspension before and during plating.
Edge Effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration and affect cell growth.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS.
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.

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Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

In Vitro c-Met Kinase Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against the c-Met kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of recombinant human c-Met kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration should be near the Km of c-Met for ATP.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the c-Met enzyme, the substrate, and the this compound solution (or DMSO for control).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence/Luminescence-based assays: Using phospho-specific antibodies or ADP-Glo™ Kinase Assay to measure ADP production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (General Protocol)

This protocol outlines a general method to evaluate the effect of this compound on the proliferation of a cancer cell line.

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (include a vehicle control with DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as:

      • MTT/XTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

      • Crystal Violet assay: Stains the DNA of adherent cells.

  • Data Analysis:

    • Read the absorbance or luminescence according to the assay manufacturer's instructions.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway

This compound targets the c-Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell growth, survival, and metastasis.

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates JNJ388 This compound JNJ388->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cellular_Response Proliferation, Survival, Motility, Invasion Transcription->Cellular_Response

Caption: Inhibition of c-Met signaling by this compound.

References

Technical Support Center: JNJ-38877618 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-38877618 in cytotoxicity assays. The information is tailored to scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments with the c-MET inhibitor this compound.

Observation Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects: Evaporation in outer wells of the plate.Use the inner wells of the assay plate, and fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate dispensing of compound or reagents.Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
No significant cytotoxicity observed Low c-MET expression or dependence in the cell line: The chosen cell line may not rely on the c-MET pathway for survival.Confirm c-MET expression and phosphorylation levels in your cell line via Western blot or other methods. Select cell lines with known c-MET amplification, mutation, or dependency.[1]
Sub-optimal HGF concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can significantly impact inhibitor efficacy.[2]Test a range of HGF concentrations. Be aware that non-physiological, high concentrations of HGF may produce misleading results.[2] For paracrine-activated tumor cells, inhibitor activity may be lost at physiological HGF levels.[2]
Incorrect this compound concentration: The concentration range tested may be too low.Perform a wide dose-response curve to determine the appropriate concentration range for your specific cell line.
Compound instability: this compound may have degraded.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Unexpectedly high cytotoxicity Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.5%). Include a vehicle-only control in your experiment.
Off-target effects: At high concentrations, this compound may inhibit other kinases.Use the lowest effective concentration of this compound. Consider using a structurally unrelated c-MET inhibitor as a control to confirm that the observed cytotoxicity is due to c-MET inhibition.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test cell cultures for contamination.
Inconsistent results between experiments Variability in cell passage number: Cells at high passage numbers may have altered phenotypes and drug sensitivity.Use cells within a consistent and low passage number range for all experiments.
Differences in assay incubation time: The duration of exposure to this compound can influence the results.Maintain a consistent incubation time for all experiments.
Batch-to-batch variability of reagents: Differences in serum, media, or other reagents can affect cell growth and drug response.Use the same batch of critical reagents for a set of related experiments whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[3] It binds to the kinase domain of c-MET, preventing its phosphorylation and the activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[4]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For storage, it is recommended to keep the stock solution at -20°C or -80°C. To avoid degradation, it is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and experimental conditions. In cell-free assays, the IC50 for wild-type c-MET is approximately 2 nM, and for the M1268T mutant, it is around 3 nM.[3] Cellular IC50 values will vary based on the level of c-MET expression and the cell's dependence on this pathway.

Q4: Which cell lines are most sensitive to this compound?

A4: Cell lines with amplification of the MET gene, activating mutations in MET, or high levels of c-MET phosphorylation are generally more sensitive to this compound. Examples of such cell lines include certain gastric, lung, and glioblastoma cancer cell lines.[3] It is crucial to characterize the c-MET status of your chosen cell line before initiating experiments.

Q5: Is it necessary to add HGF to the culture medium?

A5: The necessity of adding exogenous Hepatocyte Growth Factor (HGF) depends on the cell line's characteristics. Some cell lines have an autocrine loop where they produce their own HGF, while others require exogenous HGF for c-MET activation (paracrine signaling). It is important to be aware that using non-physiologically high concentrations of HGF can lead to an overestimation of the inhibitor's efficacy.[2] It is recommended to test your cell line's response to this compound with and without physiological concentrations of HGF.

Quantitative Data

The following table summarizes the IC50 values of this compound in various contexts.

Target/Cell Line Assay Type IC50 (nM) Reference
Wild-type c-METCell-free enzymatic assay2[3]
M1268T mutant c-METCell-free enzymatic assay3[3]
SNU-5 (gastric cancer)In vivo tumor growth inhibitionNot specified[3]
U87-MG (glioblastoma)In vivo tumor growth inhibitionNot specified[3]
Hs746T (gastric cancer)In vivo tumor growth inhibitionNot specified[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for a further 2-4 hours at 37°C, or until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

c-MET Signaling Pathway

cMET_Signaling_Pathway c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds and activates GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Migration & Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Invasion mTOR->Proliferation STAT3->Proliferation JNJ38877618 This compound JNJ38877618->cMET Inhibits

Caption: The c-MET signaling pathway and the point of inhibition by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Cytotoxicity Assays Start Start: Unexpected Results Check_Reagents Verify Reagent Integrity (this compound, Media, Serum) Start->Check_Reagents Check_Cells Assess Cell Health & Identity (Passage #, Contamination, c-MET status) Start->Check_Cells Review_Protocol Review Experimental Protocol (Seeding Density, Incubation Time, Concentrations) Start->Review_Protocol High_Variability Issue: High Variability Review_Protocol->High_Variability No_Effect Issue: No Cytotoxicity Review_Protocol->No_Effect High_Toxicity Issue: High Cytotoxicity Review_Protocol->High_Toxicity Optimize_Seeding Optimize Seeding Density & Plating Technique High_Variability->Optimize_Seeding Validate_cMET Validate c-MET Dependence & Optimize HGF Concentration No_Effect->Validate_cMET Check_Solvent Check Solvent Toxicity & Compound Concentration High_Toxicity->Check_Solvent Resolved Problem Resolved Optimize_Seeding->Resolved Validate_cMET->Resolved Check_Solvent->Resolved

Caption: A logical workflow for troubleshooting common issues in this compound cytotoxicity assays.

References

Technical Support Center: JNJ-38877618 In Vitro Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance to the c-MET inhibitor, JNJ-38877618 (also known as OMO-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] this compound has shown inhibitory activity against both wild-type and mutated forms of c-MET.[1][2][3][5]

Q2: My c-MET amplified/mutant cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?

Resistance to c-MET inhibitors like this compound can be broadly categorized into two main types: on-target and off-target mechanisms.

  • On-target resistance typically involves genetic alterations within the MET gene itself. This can include secondary mutations in the c-MET kinase domain that interfere with drug binding, or amplification of the MET gene, leading to overexpression of the target protein.[6][7][8] Specific mutations in codons such as H1094, G1163, L1195, D1228, and Y1230 have been implicated in resistance to type I MET TKIs.[6]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for c-MET signaling to drive cell proliferation and survival.[7][8] Common bypass tracks include:

    • Activation of other receptor tyrosine kinases (RTKs): This can occur through overexpression, amplification, or mutation of other RTKs like EGFR or HER3.[6][9][10] These activated receptors can then signal through shared downstream pathways such as the PI3K/AKT and RAS/MAPK pathways.[10][11]

    • Activation of downstream signaling nodes: Mutations or amplification of genes downstream of c-MET, such as KRAS, BRAF, or components of the PI3K pathway, can lead to constitutive activation of these pathways, rendering the cells independent of c-MET signaling.[6][12][13]

    • Ligand-induced resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can sometimes overcome the inhibitory effects of the drug.[14][15][16][17]

    • MYC Amplification: Overexpression of the MYC oncogene has been suggested as a potential mechanism for both primary and acquired resistance to MET inhibitors.[18]

Q3: How can I determine if the resistance I'm observing is on-target or off-target?

To distinguish between on-target and off-target resistance, a series of molecular and cellular biology experiments are recommended.

  • Sequence the MET kinase domain: This will identify any secondary mutations that may have arisen in your resistant cell line.

  • Assess MET gene copy number: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for MET gene amplification.

  • Analyze c-MET phosphorylation: Perform a Western blot to check the phosphorylation status of c-MET in the presence of this compound. Persistent phosphorylation may suggest an on-target mutation that prevents drug binding.

  • Profile other signaling pathways: Use Western blotting to examine the activation status (phosphorylation) of key proteins in bypass pathways (e.g., p-EGFR, p-AKT, p-ERK). Hyperactivation of these pathways in resistant cells, even when c-MET is inhibited, points towards an off-target mechanism.

  • Test with other inhibitors: Combining this compound with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor or a MEK inhibitor) can help confirm an off-target mechanism if the combination restores sensitivity.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in IC50 of this compound over time. Development of a resistant sub-population of cells.1. Isolate single-cell clones from the resistant population. 2. Characterize these clones for specific resistance mechanisms (see FAQ Q3).
Complete lack of response in a previously sensitive cell line. Potential contamination of the cell line or experimental error.1. Perform cell line authentication (e.g., STR profiling). 2. Verify the concentration and activity of your this compound stock. 3. Repeat the experiment with a fresh batch of cells and reagents.
This compound inhibits p-MET, but cells continue to proliferate. Activation of a bypass signaling pathway.1. Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. 2. Analyze downstream pathways like PI3K/AKT and MAPK for activation (see Experimental Protocols).[12][19]
Sensitivity to this compound is restored upon removal of the drug for several passages. Non-genetic or epigenetic mechanisms of resistance, or presence of a drug-resistant subclone that is less fit without the drug.1. Analyze changes in gene expression between sensitive and resistant cells (e.g., RNA-seq). 2. Investigate potential epigenetic modifications.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / KdReference
Wild-type c-METEnzyme Inhibitory Assay2 nM (IC50)[1][2][3]
M1268T mutant c-METEnzyme Inhibitory Assay3 nM (IC50)[1][2][3]
Wild-type c-METBinding Affinity1.4 nM (Kd)[1][5]
M1250T mutant c-METBinding Affinity2.1 nM (Kd)[20]
Y1235D mutant c-METBinding Affinity21 nM (Kd)[20]

Table 2: Template for IC50 Determination in Sensitive vs. Resistant Cells

Cell LineConditionThis compound IC50 (nM)Fold Change in Resistance
Parental (Sensitive)--
Resistant Clone 1-
Resistant Clone 2-

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.

  • Materials:

    • Parental cancer cell line known to be sensitive to this compound.

    • Complete cell culture medium.

    • This compound (stock solution in DMSO).

    • Cell culture flasks/dishes.

    • Incubator (37°C, 5% CO2).

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line using a cell viability assay.

    • Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • When the cells resume a normal growth rate (similar to the parental line without the drug), subculture them and double the concentration of this compound.

    • If a significant number of cells die, reduce the drug concentration to allow for recovery before attempting to increase it again.

    • Repeat this process of gradually increasing the drug concentration over several months.

    • Periodically, perform a cell viability assay to determine the new IC50 of the cell population. A significant increase (e.g., >3-fold) indicates the development of resistance.[21]

    • Once a desired level of resistance is achieved, resistant cells can be maintained in a medium containing a constant concentration of this compound (e.g., the IC50 of the parental line).

    • It is highly recommended to isolate single-cell clones from the resistant population to ensure a homogenous cell line for further experiments.[21]

2. Protocol for Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of c-MET and key proteins in downstream and potential bypass pathways.

  • Materials:

    • Parental and resistant cell lines.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-p-EGFR, anti-total-EGFR).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Plate parental and resistant cells and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system. Analyze the changes in phosphorylation levels relative to total protein levels.

Visualizations

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2/GAB1 cMET->GRB2 JNJ38877618 This compound JNJ38877618->cMET Inhibits Phosphorylation RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Resistance_Mechanisms Resistance Resistance to This compound OnTarget On-Target (MET-dependent) Resistance->OnTarget OffTarget Off-Target (Bypass Tracks) Resistance->OffTarget MET_Mutation MET Kinase Domain Secondary Mutations OnTarget->MET_Mutation MET_Amp MET Gene Amplification OnTarget->MET_Amp Bypass_RTK Bypass RTK Activation (e.g., EGFR, HER3) OffTarget->Bypass_RTK Downstream_Mut Downstream Mutations (e.g., KRAS, PIK3CA) OffTarget->Downstream_Mut HGF_Overexp HGF Ligand Overexpression OffTarget->HGF_Overexp Experimental_Workflow Start Sensitive Cell Line Shows Resistance Generate Generate/Isolate Resistant Clones Start->Generate pMET_Test Test p-MET Inhibition by this compound Generate->pMET_Test Decision p-MET Inhibited? pMET_Test->Decision OnTarget_Investigate Investigate On-Target Mechanisms Decision->OnTarget_Investigate  No OffTarget_Investigate Investigate Off-Target (Bypass) Mechanisms Decision->OffTarget_Investigate  Yes Sequencing Sequence MET Kinase Domain OnTarget_Investigate->Sequencing CopyNumber Assess MET Gene Copy Number OnTarget_Investigate->CopyNumber Pathway_Screen Phospho-RTK/Pathway Screen (Western Blot) OffTarget_Investigate->Pathway_Screen Downstream_Seq Sequence Downstream Genes (KRAS, etc.) OffTarget_Investigate->Downstream_Seq

References

Preventing JNJ-38877618 precipitation in culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-38877618, a potent and selective c-Met kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5][6][7] These pathways are crucial for cell proliferation, survival, migration, and invasion. In many cancers, the c-Met pathway is aberrantly activated, making it a key therapeutic target. This compound works by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[6]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[8][9][10] The compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[8][9]

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The formation of a precipitate means the actual concentration of the soluble, active compound in your culture medium is lower than intended, leading to inaccurate and unreliable results.[8]

  • Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of the inhibitor.[8]

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving light microscopy, fluorescence, or absorbance readings.[8]

Q4: What is the recommended solvent and storage for this compound stock solutions?

The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[2][3] It is crucial to use fresh, moisture-free DMSO as absorbed water can significantly reduce the solubility of the compound. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guides

Issue: Precipitate Observed in Culture Medium After Adding this compound

This is the most common issue encountered when working with this compound. The following troubleshooting steps and experimental protocols are designed to help you avoid precipitation.

Root Cause Analysis:

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.

  • Rapid Dilution: Adding the concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation.[8]

  • High Working Concentration of this compound: The desired final concentration of the inhibitor may exceed its solubility limit in the culture medium.

  • Media Composition: The presence of salts, proteins (like serum), and other components in the culture medium can influence the solubility of the compound.

Experimental Protocols

Protocol 1: Standard Dilution Method for Preparing Working Solutions

This protocol is a standard method for diluting DMSO-based stock solutions of hydrophobic compounds for use in cell culture.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.

    • Gently warm the tube to 37°C and vortex or sonicate briefly to ensure the compound is fully dissolved.[3]

    • Visually inspect the solution to confirm there is no undissolved material.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution by first diluting the 10 mM stock into a small volume of pre-warmed, serum-free medium to create an intermediate concentration (e.g., 1 mM or 100 µM).

    • Pipette up and down gently or vortex briefly to mix. This gradual decrease in DMSO concentration helps to keep the compound in solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration of this compound.

    • Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

    • Invert the tube several times to mix thoroughly.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Surfactant-Assisted Solubilization Method

For higher concentrations of this compound or if precipitation persists, a non-ionic surfactant like Tween® 80 can be used to improve solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile 10% Tween® 80 solution in water

  • Pre-warmed complete cell culture medium

Procedure:

  • Prepare an Intermediate Dilution with Surfactant:

    • In a sterile tube, mix the required volume of the 10 mM this compound stock solution with a small volume of the 10% Tween® 80 solution. A 1:1 to 1:5 ratio of inhibitor stock to Tween® 80 solution can be a good starting point.

    • Vortex the mixture gently.

  • Prepare the Final Working Solution:

    • Add the inhibitor-surfactant mixture to the final volume of pre-warmed complete cell culture medium.

    • Ensure the final concentrations of both DMSO and Tween® 80 are low and compatible with your cell line. A final Tween® 80 concentration of 0.01% to 0.1% is often well-tolerated.

    • Mix thoroughly and inspect for precipitation.

Data Presentation

The following tables provide a summary of solubility information and recommended final DMSO concentrations for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 5 mg/mL (≥ 13.36 mM)[3]
Ethanol~2 mg/mL
WaterInsoluble
PBS (pH 7.4)Insoluble

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most Cancer Cell Lines≤ 0.5%Concentrations above 1% can be cytotoxic.
Primary Cells≤ 0.1%More sensitive to DMSO toxicity.
Stem Cells≤ 0.1%Highly sensitive to solvent effects.

Visualizations

c-Met Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by the c-Met receptor. This compound inhibits the initial phosphorylation of c-Met, thereby blocking the activation of these cascades.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Autophosphorylation JNJ This compound JNJ->p_cMet Inhibits GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion Nucleus->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preventing Precipitation

This workflow diagram outlines the key steps and decision points for preparing a working solution of this compound while minimizing the risk of precipitation.

experimental_workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep intermediate_dilution Prepare Intermediate Dilution in Serum-Free Medium stock_prep->intermediate_dilution final_dilution Prepare Final Dilution in Complete Medium intermediate_dilution->final_dilution check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation use_in_assay Use in Cellular Assay check_precipitation->use_in_assay No troubleshoot Troubleshoot: Use Surfactant-Assisted Method check_precipitation->troubleshoot Yes troubleshoot->intermediate_dilution

Caption: A logical workflow for preparing this compound working solutions.

References

JNJ-38877618 species-specific metabolism issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met inhibitor JNJ-38877618 (also known as OMO-1). The information provided is intended to address potential species-specific metabolism issues that may be encountered during preclinical and clinical development.

FAQs & Troubleshooting Guides

General Metabolism & Safety

Q1: What is the metabolic profile of this compound and does it have known species-specific issues?

A1: While detailed public data on the metabolism of this compound (OMO-1) is limited, it is described as having a "favorable preclinical toxicity profile"[1]. However, it is crucial to consider the metabolic fate of its predecessor compound, JNJ-38877605, which was discontinued due to severe species-specific renal toxicity[2][3]. The toxicity of JNJ-38877605 was linked to the formation of insoluble metabolites by aldehyde oxidase (AO) in humans and rabbits, a phenomenon not observed in preclinical studies with rats and dogs[2][3]. Given the structural similarities, researchers should be vigilant about the potential for AO-mediated metabolism with this compound.

Q2: My in vivo rodent studies with this compound show a good safety profile, but I am concerned about translation to higher species. What should I do?

A2: This is a valid concern. The predecessor compound, JNJ-38877605, also showed a favorable safety profile in rats and dogs before exhibiting renal toxicity in humans[2][3]. The discrepancy was due to differences in aldehyde oxidase (AO) activity between species. It is recommended to perform in vitro metabolism studies using liver S9 fractions or hepatocytes from various species, including humans and rabbits, to assess the potential for formation of metabolites analogous to those seen with JNJ-38877605.

Q3: What were the specific metabolites of JNJ-38877605 that caused toxicity?

A3: The renal toxicity of JNJ-38877605 was caused by the formation of insoluble crystal metabolites, identified as M1/3 and M5/6, in the kidneys[2][3]. These metabolites were generated through the activity of aldehyde oxidase[2][3].

Q4: Are there any known clinical safety issues with this compound (OMO-1)?

A4: A Phase I trial of this compound (OMO-1) in patients with metastatic solid malignancies found it to be tolerated at doses up to 250 mg BID, with initial signs of anti-tumor activity[4]. The predecessor compound, JNJ-38877605, was noted for its renal toxic properties which halted its development[4].

Experimental Design & Troubleshooting

Q5: I am designing a preclinical testing program for this compound. Which animal species are most appropriate for toxicology studies?

A5: Based on the experience with JNJ-38877605, relying solely on rat and dog models may not be sufficient to predict human toxicity, particularly concerning aldehyde oxidase (AO) mediated metabolism. The rabbit was identified as a more suitable toxicology model for JNJ-38877605 as it recapitulated the human metabolic profile leading to renal toxicity[2][3]. Therefore, including rabbits in the preclinical safety assessment of this compound is highly recommended.

Q6: I am observing unexpected toxicity in my animal studies. How can I determine if it is related to metabolism?

A6: If you observe unexpected toxicity, a comparative metabolite profiling study is recommended. Analyze plasma, urine, and tissue samples from the affected animals and compare the metabolite profiles to those from a species where the toxicity is not observed. This can help identify species-specific metabolites that may be responsible for the toxicity. The use of specific enzyme inhibitors, such as menadione or raloxifene for aldehyde oxidase, in in vitro assays can also help to identify the enzymes involved in the formation of specific metabolites[5].

Q7: How can I proactively assess the risk of aldehyde oxidase (AO) metabolism for this compound in my experiments?

A7: To assess the risk of AO metabolism, you can perform in vitro incubation studies using liver cytosol or S9 fractions from different species (human, rabbit, rat, dog). The formation of metabolites in the presence and absence of specific AO inhibitors (e.g., menadione, raloxifene) can provide evidence for the involvement of this enzyme.

Data Presentation

Table 1: Summary of Species-Specific Metabolism of JNJ-38877605 (Predecessor to this compound)

SpeciesAldehyde Oxidase (AO) Mediated MetabolismKey MetabolitesObserved ToxicityReference
Human HighM1/3, M5/6Renal Toxicity (Crystal Formation)[2][3]
Rabbit HighM1/3, M5/6Renal Toxicity (Crystal Formation)[2][3]
Rat Low/Negligible-Favorable Safety Profile[2][3]
Dog Low/Negligible-Favorable Safety Profile[2][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Aldehyde Oxidase (AO) Metabolism

Objective: To determine if this compound is a substrate of aldehyde oxidase in different species.

Materials:

  • This compound

  • Liver S9 fractions or cytosol from human, rabbit, rat, and dog

  • NADPH regenerating system (for S9 fractions)

  • Aldehyde oxidase inhibitors: Menadione, Raloxifene

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Prepare incubation mixtures containing liver S9 fraction or cytosol, this compound, and a buffer solution. For S9 fractions, include an NADPH regenerating system.

  • For inhibitor conditions, pre-incubate the liver preparation with menadione or raloxifene before adding this compound.

  • Initiate the reaction by adding the substrate (this compound).

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

  • Compare the rate of metabolite formation across species and between inhibited and uninhibited conditions. A significant reduction in metabolite formation in the presence of AO inhibitors suggests AO-mediated metabolism.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation JNJ38877618 This compound (Inhibitor) JNJ38877618->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesize AO Metabolism for this compound in_vitro In Vitro Metabolism Assay (Liver S9/Cytosol from Human, Rabbit, Rat, Dog) start->in_vitro inhibitors Include Aldehyde Oxidase Inhibitors (Menadione, Raloxifene) in_vitro->inhibitors analysis LC-MS/MS Analysis of Metabolites inhibitors->analysis decision AO Substrate? analysis->decision in_vivo In Vivo Toxicology Studies (Include Rabbit Model) decision->in_vivo Yes end_low_risk Lower Risk: Proceed with Caution decision->end_low_risk No profiling Comparative Metabolite Profiling (Plasma, Urine, Tissues) in_vivo->profiling end_high_risk High Risk: Potential for Species-Specific Toxicity profiling->end_high_risk

Caption: Recommended experimental workflow to assess species-specific metabolism of this compound.

Logical_Relationship cluster_JNJ38877605 JNJ-38877605 (Predecessor) cluster_JNJ38877618 This compound (OMO-1) JNJ05_Metabolism Metabolism by Aldehyde Oxidase JNJ05_Metabolites Insoluble Metabolites (M1/3, M5/6) JNJ05_Metabolism->JNJ05_Metabolites JNJ18_Metabolism Potential for Aldehyde Oxidase Metabolism? JNJ05_Metabolism->JNJ18_Metabolism Implies Potential Risk Due to Structural Similarity JNJ05_Toxicity Renal Toxicity in Humans & Rabbits JNJ05_Metabolites->JNJ05_Toxicity JNJ18_Toxicity Favorable Preclinical Toxicity Profile to Date

Caption: Logical relationship and cautionary tale from JNJ-38877605 to this compound.

References

Technical Support Center: Optimizing JNJ-38877618 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of JNJ-38877618 for in vivo efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway, when aberrantly activated in cancer, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. This compound exerts its anti-tumor effects by binding to the ATP-binding site of c-MET, thereby inhibiting its kinase activity and blocking downstream signaling pathways.

Q2: What are the common toxicities associated with c-MET inhibitors that I should monitor for in my in vivo studies?

While specific toxicity data for this compound in preclinical models is not extensively published, common adverse effects observed with c-MET inhibitors in clinical and preclinical studies include:

  • Edema: Fluid accumulation, particularly in the limbs.

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea.

  • Fatigue: General tiredness and lethargy in the animals.

  • Hepatotoxicity: Liver damage, which can be monitored by measuring liver enzyme levels in the blood.

It is crucial to establish a baseline for these parameters before starting treatment and to monitor the animals closely throughout the study, especially during the initial weeks of dosing.

Q3: Is there a recommended starting dose for this compound in mouse xenograft models?

Q4: How can I assess the in vivo efficacy of this compound in my tumor model?

In vivo efficacy can be assessed through several key parameters:

  • Tumor growth inhibition: Regularly measuring tumor volume to determine the extent to which this compound slows down tumor growth compared to a vehicle-treated control group.

  • Tumor regression: Observing a decrease in tumor size from the initial measurement.

  • Pharmacodynamic (PD) markers: Assessing the inhibition of c-MET signaling in tumor tissue. This can be done by measuring the phosphorylation levels of c-MET and its downstream effectors (e.g., Akt, ERK) via techniques like immunohistochemistry (IHC) or western blotting of tumor lysates.

  • Survival studies: In orthotopic or metastatic models, overall survival can be a primary endpoint.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during their in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Lack of In Vivo Efficacy Despite In Vitro Potency 1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. 2. Poor Oral Bioavailability: The compound may not be well absorbed from the gastrointestinal tract in the chosen formulation or animal strain. 3. Inappropriate Tumor Model: The selected tumor model may not be dependent on the c-MET signaling pathway for its growth and survival. 4. Non-physiological HGF Levels: In some models, the levels of Hepatocyte Growth Factor (HGF), the ligand for c-MET, may be too low to activate the pathway, or in vitro studies may have used artificially high HGF concentrations.1. Conduct a dose-escalation study to determine the optimal dose. Correlate tumor growth inhibition with pharmacodynamic markers in the tumor. 2. Perform pharmacokinetic (PK) studies to assess drug exposure. Consider formulation optimization (e.g., using a different vehicle, altering pH) to improve solubility and absorption. 3. Confirm c-MET expression and activation (phosphorylation) in your xenograft model. Select models with known c-MET amplification or activating mutations. 4. Evaluate HGF levels in your in vivo model. Consider using models with autocrine HGF/c-MET signaling or co-implanting HGF-secreting cells if appropriate for the research question.
Observed Toxicity in Treated Animals 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-target effects: Although selective, the inhibitor may have effects on other kinases at high concentrations. 3. Species-specific metabolism: A related compound, JNJ-38877605, showed renal toxicity due to the formation of insoluble metabolites in certain species. While not confirmed for this compound, this is a potential concern.1. Reduce the dose and/or the dosing frequency. 2. If toxicity persists at doses required for efficacy, it may be an inherent property of the compound. Consider intermittent dosing schedules. 3. Monitor renal function through blood urea nitrogen (BUN) and creatinine measurements. Conduct urinalysis to check for crystalluria. If renal toxicity is suspected, histopathological analysis of the kidneys at the end of the study is recommended.
High Variability in Tumor Growth Inhibition Between Animals 1. Inconsistent Dosing: Inaccurate oral gavage or variable food intake affecting drug absorption. 2. Tumor Heterogeneity: The initial tumors may have varied in size or growth rate. 3. Variable Drug Metabolism: Differences in individual animal metabolism leading to variable drug exposure.1. Ensure proper training in oral gavage techniques. Standardize the timing of dosing in relation to the animals' light/dark and feeding cycles. 2. Start the treatment when tumors have reached a standardized, narrow size range. Randomize animals into treatment and control groups. 3. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Dose-Range-Finding Study
  • Animal Model: Use the same strain of mice and the same tumor cell line that will be used for the efficacy study.

  • Group Allocation: Divide animals into groups of 3-5.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments can be based on a modified Fibonacci sequence.

  • Administration: Administer this compound orally (e.g., by gavage) once or twice daily for a set period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or any signs of severe distress.

In Vivo Efficacy Study
  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).

  • Group Randomization: Randomize animals into treatment and control groups (typically 8-10 animals per group).

  • Treatment:

    • Treatment Group: Administer this compound at one or two doses below the MTD.

    • Control Group: Administer the vehicle used to formulate the drug.

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and overall health.

  • Pharmacodynamic Analysis (Optional Satellite Group):

    • Include a satellite group of animals for tumor collection at various time points after the first and last doses.

    • Analyze tumor lysates for p-MET, total MET, and downstream signaling proteins by western blot or ELISA.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when a significant difference in tumor growth is observed.

Visualizations

G cluster_0 c-MET Signaling Pathway cluster_1 Downstream Signaling cluster_2 Cellular Responses HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K_Akt PI3K/Akt Pathway cMET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Invasion Invasion cMET->Invasion JNJ38877618 This compound JNJ38877618->cMET Inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

G cluster_0 Experimental Workflow for Dosage Optimization start Start dose_finding Dose-Range-Finding Study (Determine MTD) start->dose_finding efficacy_study In Vivo Efficacy Study (Doses < MTD) dose_finding->efficacy_study data_analysis Data Analysis (Tumor Growth, PD Markers) efficacy_study->data_analysis conclusion Determine Optimal Dose data_analysis->conclusion

Caption: A streamlined workflow for determining the optimal in vivo dosage of this compound.

G cluster_0 Troubleshooting Decision Tree start Lack of Efficacy? check_dose Is Dose Optimal? start->check_dose check_pk Adequate Exposure (PK)? check_dose->check_pk Yes solution_dose Solution: Conduct Dose Escalation check_dose->solution_dose No check_pd Target Inhibition (PD)? check_pk->check_pd Yes solution_pk Solution: Reformulate/ Change Route check_pk->solution_pk No check_model Is Model c-MET Driven? check_pd->check_model Yes solution_pd Solution: Increase Dose/ Check Target Engagement check_pd->solution_pd No solution_model Solution: Re-evaluate/ Select New Model check_model->solution_model No success Efficacy Observed check_model->success Yes

Caption: A decision tree to troubleshoot lack of in vivo efficacy with this compound.

Validation & Comparative

JNJ-38877618 vs. Crizotinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols of JNJ-38877618 (also known as OMO-1) and crizotinib, two tyrosine kinase inhibitors targeting the MET signaling pathway, which is implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and highly selective MET kinase inhibitor, while crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET.[1] Clinical data for this compound is in the early stages, with a Phase I trial establishing a recommended Phase II dose and showing preliminary signs of anti-tumor activity. Crizotinib, on the other hand, has more extensive clinical data in MET-driven non-small cell lung cancer (NSCLC), demonstrating meaningful clinical activity, particularly in patients with high-level MET amplification or MET exon 14 skipping mutations. Direct head-to-head comparative trials are not yet available.

Data Presentation

Table 1: Efficacy of this compound in MET-Altered Solid Tumors (Phase I)
IndicationBest Overall ResponseNumber of PatientsClinical Trial Identifier
METex14-positive NSCLCStable Disease8/10NCT03138083[2][3][4]
Table 2: Efficacy of Crizotinib in METex14-Altered NSCLC
Objective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Clinical Trial Identifier/Study
62.5%70.8%10.2 months13.0 monthsDrug Rediscovery Protocol (NCT0295234)[5]
27%-4.4 months5.4 monthsMETROS (NCT02499614)[6]
Table 3: Efficacy of Crizotinib in MET-Amplified NSCLC
MET Amplification LevelObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Clinical Trial Identifier/Study
High (MET/CEP7 ≥4)38.1%5.2 months6.7 monthsPROFILE 1001 (NCT00585195)[7][8]
Medium (>2.2 to <4)14.3%3.8 months1.9 monthsPROFILE 1001 (NCT00585195)[7][8]
Low (≥1.8 to ≤2.2)33.3%12.2 months1.8 monthsPROFILE 1001 (NCT00585195)[7][8]
MET Amplification (various histologies)14%-3.4 monthsNCI-MATCH (EAY131) Subprotocol C1 (NCT02465060)[9]

Mechanism of Action

Both this compound and crizotinib are inhibitors of the MET receptor tyrosine kinase. MET activation, through mutations, amplification, or ligand binding, drives tumor growth, invasion, and metastasis.

This compound is a highly potent and selective oral inhibitor of MET kinase.[10] Preclinical studies have shown that it has nanomolar binding affinity and inhibitory activity against both wild-type and mutant forms of MET.[10]

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to MET, also inhibits Anaplastic Lymphoma Kinase (ALK) and ROS1.[1] Its anti-tumor activity in the context of MET is driven by the inhibition of MET phosphorylation and downstream signaling.

MET_Signaling_Pathway Simplified MET Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HGF HGF (Ligand) MET MET Receptor HGF->MET Binds and Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT STAT Pathway MET->STAT This compound This compound This compound->MET Inhibits Crizotinib Crizotinib Crizotinib->MET Inhibits Cell_Effects Proliferation, Survival, Metastasis PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects STAT->Cell_Effects

Simplified MET Signaling Pathway and Inhibition

Experimental Protocols

This compound (OMO-1) Phase I Trial (NCT03138083)

This was a first-in-patient, open-label, multicenter study in patients with locally advanced or metastatic solid malignancies.[2]

  • Study Design: A standard 3+3 dose escalation design was used, starting at a dose of 100 mg twice daily (BID). The study included a dose escalation part (Part A) to determine the recommended Phase II dose (RP2D) and expansion cohorts (Part B) to assess preliminary efficacy.[2]

  • Patient Population: Part A included unselected patients with locally advanced, unresectable, or metastatic malignancies. Part B focused on patients with METex14-positive NSCLC and other MET-positive solid tumors.[2]

  • Primary Endpoints: To determine the safety and RP2D of OMO-1.[2]

  • Secondary Endpoints: To assess preliminary clinical efficacy.[2]

  • Tumor Assessment: Not explicitly detailed in the provided abstracts, but typically involves imaging scans at baseline and regular intervals.

JNJ_38877618_Trial_Workflow This compound Phase I Trial Workflow Patient_Screening Patient Screening (Advanced Solid Malignancies) Dose_Escalation Part A: Dose Escalation (3+3 Design, starting 100mg BID) Patient_Screening->Dose_Escalation Determine_RP2D Determine Recommended Phase II Dose (RP2D) Dose_Escalation->Determine_RP2D Expansion_Cohorts Part B: Expansion Cohorts (at RP2D) Determine_RP2D->Expansion_Cohorts METex14_NSCLC Cohort 1: METex14-positive NSCLC Expansion_Cohorts->METex14_NSCLC MET_Basket Cohort 2: MET-positive Tumors (Basket) Expansion_Cohorts->MET_Basket Efficacy_Assessment Assess Preliminary Efficacy (e.g., Best Overall Response) METex14_NSCLC->Efficacy_Assessment MET_Basket->Efficacy_Assessment

This compound Phase I Trial Workflow
Crizotinib in MET-Deregulated NSCLC (METROS Trial)

This was a Phase II, prospective, multicenter, two-arm trial.[6]

  • Study Design: A non-comparative trial with two arms based on the presence of ROS1 rearrangement or MET deregulation.[6]

  • Patient Population: Patients with pretreated advanced NSCLC with evidence of MET deregulation (MET amplification with a MET/CEP7 ratio >2.2 or MET exon 14 mutations).[6]

  • Treatment: Crizotinib 250 mg twice daily in continuous 28-day cycles.[6]

  • Primary Endpoint: Objective response rate (ORR).[6]

  • Tumor Assessment: Radiologic assessment by CT scans at baseline and every 8 weeks until disease progression. Responses were confirmed by a repeat assessment 4-8 weeks after the initial response.[6]

Crizotinib in MET-Mutated NSCLC (Drug Rediscovery Protocol - NCT0295234)

This was a protocol where patients with an actionable molecular profile are treated with off-label registered drugs.[5]

  • Study Design: A Simon-like two-stage design.[5]

  • Patient Population: Patients with advanced NSCLC harboring MET exon 14 skipping or other MET mutations.[5]

  • Treatment: Crizotinib 250 mg BID until disease progression or intolerable toxicity.[5]

  • Primary Endpoints: Clinical benefit (complete response, partial response, or stable disease ≥16 weeks) and safety.[5]

  • Tumor Assessment: Responses were assessed using RECIST v1.1.[5]

Crizotinib_Trial_Workflow General Workflow for Crizotinib MET-Altered NSCLC Trials Patient_Screening Patient Screening (Advanced NSCLC with METex14 or MET Amplification) Treatment_Initiation Crizotinib Treatment (250mg BID) Patient_Screening->Treatment_Initiation Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Every 8 weeks Treatment_Initiation->Tumor_Assessment Endpoint_Evaluation Endpoint Evaluation (ORR, PFS, OS, Safety) Tumor_Assessment->Endpoint_Evaluation Continue_Treatment Continue Treatment until Progression or Toxicity Tumor_Assessment->Continue_Treatment Continue_Treatment->Tumor_Assessment

Crizotinib MET-Altered NSCLC Trial Workflow

Conclusion

This compound is a promising, highly selective MET inhibitor with demonstrated target engagement and preliminary signs of clinical activity in early-phase trials. Crizotinib has established efficacy in patients with MET exon 14-altered and, to a greater extent, high-level MET-amplified NSCLC. The clinical development of this compound is ongoing, and future studies, potentially including direct comparisons, will be necessary to fully elucidate its efficacy relative to other MET inhibitors like crizotinib. Researchers should consider the different stages of development and the specific patient populations studied when interpreting the available data.

References

A Comparative Guide to the Selectivity of c-MET Kinase Inhibitors: JNJ-38877618 versus Capmatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent c-MET kinase inhibitors, JNJ-38877618 and capmatinib, with a focus on their selectivity profiles. The information presented is based on publicly available experimental data to facilitate an objective assessment for research and drug development applications.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] this compound and capmatinib are both potent, orally bioavailable, and highly selective inhibitors of c-MET. This guide aims to provide a comparative analysis of their selectivity based on available biochemical and cellular data.

Quantitative Comparison of Potency

The following table summarizes the reported potency of this compound and capmatinib against their primary target, the c-MET kinase.

CompoundTargetAssay TypePotency (IC50)Binding Affinity (Kd)
This compound Wild-type c-METBiochemical2 nM[4][5]1.4 nM[4]
M1268T mutant c-METBiochemical3 nM[4][5]-
M1250T mutant c-MET--2.1 nM[6]
Y1235D mutant c-MET--21 nM[6]
Capmatinib c-METBiochemical0.13 nM[7]-
c-METCell-based0.3–0.7 nM[7]-

Kinase Selectivity Profile

Both this compound and capmatinib are described as highly selective inhibitors of c-MET. However, a direct head-to-head comparison of their full kinome profiles from a single study is not publicly available. The following summarizes the available selectivity data for each compound.

This compound: this compound is reported to be a potent and highly selective c-MET kinase inhibitor.[4][8] While comprehensive kinome scan data is not readily available in the public domain, a related compound, JNJ-38877605, was found to be over 600-fold more selective for c-MET than for 200 other tested tyrosine and serine-threonine kinases.

Capmatinib: Capmatinib has been extensively profiled and is demonstrated to be a highly selective c-MET inhibitor.[9][10] In a screening against 442 kinases, capmatinib exhibited a selectivity of over 1000-fold for c-MET.[7] Another study reported a selectivity of over 10,000-fold against a large panel of human kinases.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-MET signaling pathway and a general workflow for assessing inhibitor selectivity.

c_MET_Signaling_Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET cMET_dimer Dimerization & Autophosphorylation cMET->cMET_dimer Activation Docking Docking Proteins (GRB2, GAB1, SHC) cMET_dimer->Docking Recruitment RAS RAS Docking->RAS PI3K PI3K Docking->PI3K STAT STAT Docking->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Figure 1: Simplified c-MET signaling pathway.

Kinase_Selectivity_Workflow start Start: Test Compound (e.g., this compound or Capmatinib) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) start->biochem_assay Primary Target Potency kinome_screen Broad Kinase Panel Screen (e.g., KINOMEscan) start->kinome_screen Off-Target Profiling cellular_assay Cellular Assay (c-MET Phosphorylation ELISA) start->cellular_assay Cellular Potency & Target Engagement data_analysis Data Analysis (IC50/Kd Determination, Selectivity Scoring) biochem_assay->data_analysis kinome_screen->data_analysis cellular_assay->data_analysis end End: Selectivity Profile data_analysis->end

Figure 2: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to determine the selectivity of kinase inhibitors like this compound and capmatinib.

Biochemical Kinase Assay (Luminescence-based, e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the c-MET enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test inhibitor (this compound or capmatinib) at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Initiate the reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular c-MET Phosphorylation Assay (ELISA-based)

This assay measures the level of c-MET phosphorylation in whole cells, providing an indication of inhibitor activity in a more physiological context.

Principle: A sandwich ELISA is used to capture total c-MET protein from cell lysates and then detect the phosphorylated form using a phospho-specific antibody.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells known to express c-MET (e.g., a human gastric adenocarcinoma cell line) in a 96-well plate and grow to a suitable confluency.

    • Treat the cells with various concentrations of the test inhibitor (this compound or capmatinib) for a predetermined time (e.g., 2 hours).

    • If necessary, stimulate c-MET phosphorylation by adding its ligand, HGF.

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them using a cell extraction buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • ELISA Procedure:

    • Add the cell lysates to a microplate pre-coated with a capture antibody specific for total c-MET.

    • Incubate to allow the c-MET protein to bind to the antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes phosphorylated c-MET (e.g., anti-phospho-c-MET [pY1234/1235]).

    • Incubate to allow the detection antibody to bind to the captured, phosphorylated c-MET.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and add a TMB substrate. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-c-MET signal to the total c-MET signal (determined in a parallel ELISA with a pan-c-MET detection antibody).

    • Calculate the IC50 values by plotting the normalized signal against the inhibitor concentration.

Conclusion

Both this compound and capmatinib are highly potent and selective inhibitors of the c-MET kinase. Based on the available data, capmatinib appears to have a slightly higher potency in biochemical assays. While both are reported to be highly selective, a direct, publicly available head-to-head kinome scan comparison is needed for a definitive comparative assessment of their off-target profiles. The choice between these inhibitors for research or therapeutic development may depend on the specific context, including the c-MET mutation status, the desired off-target profile, and other pharmacological properties. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies.

References

JNJ-38877618 and Chemotherapy: A Guide to Potential Synergistic Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with conventional chemotherapy holds significant promise in oncology. This guide explores the potential synergy between JNJ-38877618, a potent c-Met inhibitor, and chemotherapy. Due to the limited public data on this compound in combination with cytotoxic agents, this guide presents a comparative analysis based on a closely related c-Met inhibitor, SU11274, in combination with the topoisomerase I inhibitor, SN-38. This provides a framework for understanding the potential mechanisms and designing future preclinical studies.

Rationale for Combination Therapy

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor growth, invasion, and resistance to therapy. This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. Chemotherapeutic agents, such as topoisomerase I inhibitors, induce DNA damage, leading to cancer cell death. The combination of a c-Met inhibitor with chemotherapy is hypothesized to enhance anti-tumor activity through complementary mechanisms of action. Inhibition of c-Met signaling can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy and overcome resistance mechanisms.

Preclinical Evidence of Synergy: A Case Study with a c-Met Inhibitor and a Topoisomerase I Inhibitor

A key study investigated the combinatorial effect of the c-Met inhibitor SU11274 and SN-38 (the active metabolite of irinotecan) in small cell lung cancer (SCLC) cell lines.[1] The findings from this study offer valuable insights into the potential for synergy between c-Met inhibition and topoisomerase I inhibition.

Quantitative Data Summary

The synergistic effect on cell viability was evaluated in two SCLC cell lines, H69 and H82, after 72 hours of treatment. The data is summarized in the tables below.

Table 1: Synergistic Effect of SU11274 and SN-38 on H69 SCLC Cell Viability [1]

SU11274 (µM)SN-38 (nM)% Cell Viability (SU11274 alone)% Cell Viability (SN-38 alone)% Cell Viability (Combination)
0.51807550
12.5656035
2.55504520

Table 2: Synergistic Effect of SU11274 and SN-38 on H82 SCLC Cell Viability [1]

SU11274 (µM)SN-38 (nM)% Cell Viability (SU11274 alone)% Cell Viability (SN-38 alone)% Cell Viability (Combination)
15908570
2.510757050
520605530

The results demonstrate that the combination of SU11274 and SN-38 leads to a more significant reduction in cell viability compared to either agent alone, indicating a synergistic interaction.

Experimental Protocols

Cell Viability Assay (Alamar Blue Assay)

This protocol is based on the methodology described in the study by Rolle et al. (2013).[1]

  • Cell Seeding: Seed H69 and H82 SCLC cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 1% fetal bovine serum (FBS).

  • Incubation: Culture the cells overnight to allow for attachment.

  • Treatment: Treat the cells with SU11274 alone, SN-38 alone, or a combination of both at the desired concentrations.

  • Incubation: Incubate the treated cells for 72 hours.

  • Alamar Blue Addition: Add Alamar blue solution to each well at a final concentration of 10% (v/v).

  • Incubation: Incubate the plates for 4-6 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (typically 570 nm and 600 nm).

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflow

c-Met and Topoisomerase I Signaling Interaction

The following diagram illustrates the key signaling pathways targeted by a c-Met inhibitor like this compound and a topoisomerase I inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion DNA DNA Topoisomerase I Topoisomerase I DNA->Topoisomerase I Relieves supercoiling Topoisomerase I->DNA DNA Damage DNA Damage Topoisomerase I->DNA Damage Causes This compound This compound This compound->c-Met Receptor Inhibits Chemotherapy (Topoisomerase I Inhibitor) Chemotherapy (Topoisomerase I Inhibitor) Chemotherapy (Topoisomerase I Inhibitor)->Topoisomerase I Inhibits

Caption: c-Met and Topoisomerase I signaling pathways.

Experimental Workflow for Synergy Assessment

The following diagram outlines a general workflow for assessing the synergistic effects of this compound and chemotherapy in a preclinical setting.

Caption: Workflow for preclinical synergy assessment.

Conclusion

While direct experimental data on the synergy of this compound with chemotherapy is not yet widely available, the preclinical evidence from studies with other c-Met inhibitors strongly supports the rationale for such combination therapies. The data presented from the study of SU11274 and SN-38 provides a compelling case for the potential of this approach in enhancing anti-tumor efficacy. Further preclinical investigation is warranted to explore specific synergistic combinations of this compound with various classes of chemotherapeutic agents and to elucidate the underlying molecular mechanisms. This will be crucial for the design of future clinical trials aimed at improving patient outcomes.

References

Validating In Vivo Target Engagement of JNJ-38877618: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-38877618 (also known as OMO-1), a potent and selective c-MET kinase inhibitor, with other therapeutic alternatives. The focus is on the validation of in vivo target engagement, a critical step in the development of targeted cancer therapies. We present available preclinical and clinical data, detailed experimental protocols for key pharmacodynamic assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of c-MET Inhibitors

The following table summarizes key parameters of this compound and other selected c-MET inhibitors. Direct head-to-head preclinical studies comparing the in vivo pharmacodynamics of these agents in the same experimental setting are limited in the public domain. The data presented is compiled from various sources and should be interpreted with this in mind.

Inhibitor Reported IC50 (c-MET) In Vivo Model(s) Key In Vivo Target Engagement Findings Reference(s)
This compound (OMO-1) 2 nM (wild-type)SNU-5 (gastric), U87-MG (glioblastoma), Hs746T (gastric), EBC-1 (NSCLC)Near-complete inhibition of phosphorylated MET (pMET) in a tumor biopsy from a patient with a MET exon 14 skipping mutation. Preclinical data indicates that a trough concentration of ~600 ng/mL and an AUC of 3000 ng.h/mL result in complete target inhibition.[1][2][1][2][3]
Crizotinib 11.7 nM (wild-type)Various, including NSCLC xenograftsHas shown efficacy in ALK-rearranged non-small cell lung cancer.[4] Its activity against c-MET is also established, though this compound is reported to be more potent in preclinical studies.[2][2][4]
Capmatinib 0.6 nM (METex14)MET-amplified and overexpressing cancer cell lines and xenograftsDemonstrated robust in vivo response in xenograft models with MET amplification and overexpression.[5] In a clinical study of NSCLC patients with MET exon 14 skipping mutations, a significant objective response rate was observed.[6][5][6][7]
Tepotinib 3.0 nM (METex14)Gastric tumor xenografts, NSCLC modelsAchieved >90% suppression of pMET in gastric tumor xenografts. In the VISION clinical trial for NSCLC with MET exon 14 skipping mutations, a high objective response rate was reported.[8][9][7][8][9]

Experimental Protocols

Validating target engagement for c-MET inhibitors in vivo predominantly relies on measuring the phosphorylation status of the c-MET receptor in tumor tissue. Below are detailed methodologies for two key assays.

Phospho-MET (pMET) Sandwich ELISA for Tumor Biopsies

This protocol is adapted from established methods for quantifying phosphorylated c-MET in tumor lysates.

Objective: To quantify the level of phosphorylated c-MET at specific tyrosine residues (e.g., Y1234/1235) relative to total c-MET in tumor biopsy samples.

Materials:

  • Tumor biopsy tissue

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • c-MET capture antibody (specific for an extracellular domain)

  • Phospho-c-MET detection antibody (specific for pY1234/1235)

  • Total c-MET detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Sample Preparation:

    • Excise tumor biopsies and snap-freeze in liquid nitrogen immediately to preserve phosphorylation status.

    • Homogenize the frozen tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • ELISA Protocol:

    • Coat a 96-well plate with the c-MET capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Add diluted tumor lysates (normalized for total protein concentration) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add either the phospho-c-MET or total c-MET detection antibody to the respective wells and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color change is observed.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the ratio of the pMET signal to the total MET signal for each sample to normalize for variations in c-MET expression.

    • Compare the pMET/total MET ratio between treated and untreated groups to determine the extent of target inhibition.

Quantitative Immunofluorescence (qIF) for pMET in Tumor Sections

This protocol provides a method for the in situ visualization and quantification of pMET in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Objective: To visualize and quantify the levels and localization of phosphorylated c-MET within the tumor microenvironment.

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against phospho-c-MET (pY1235)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with image analysis software

Procedure:

  • Slide Preparation:

    • Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series to water.

    • Perform heat-induced antigen retrieval in antigen retrieval buffer.

    • Permeabilize the sections with permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary anti-pMET antibody overnight at 4°C in a humidified chamber.

    • Wash the sections with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the sections with PBS.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the slides with mounting medium.

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify the fluorescence intensity of the pMET signal within defined tumor regions.

    • Normalize the pMET intensity to the number of nuclei (DAPI signal) to account for variations in cell density.

Visualizing Pathways and Workflows

c-MET Signaling Pathway

The following diagram illustrates the canonical c-MET signaling pathway, which is the target of this compound and other c-MET inhibitors.

cMET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMET_receptor c-MET Receptor HGF->cMET_receptor Binds Dimerization Dimerization & Autophosphorylation cMET_receptor->Dimerization pMET Phosphorylated c-MET (pY1234/1235, pY1349, pY1356) Dimerization->pMET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pMET->PI3K_AKT_mTOR STAT STAT Pathway pMET->STAT Cellular_Outcomes Cell Proliferation, Survival, Migration, Invasion RAS_RAF_MEK_ERK->Cellular_Outcomes PI3K_AKT_mTOR->Cellular_Outcomes STAT->Cellular_Outcomes JNJ_38877618 This compound (c-MET Inhibitor) JNJ_38877618->pMET Inhibits

Caption: The HGF/c-MET signaling cascade and the point of inhibition by this compound.

Experimental Workflow for In Vivo Target Engagement

This diagram outlines the typical workflow for assessing the in vivo target engagement of a c-MET inhibitor like this compound.

InVivo_Target_Engagement_Workflow cluster_assays Pharmacodynamic Assays Xenograft_Model Establish Tumor Xenograft Model (e.g., SNU-5 in mice) Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Xenograft_Model->Treatment_Groups Dosing Administer Drug (Defined Dose & Schedule) Treatment_Groups->Dosing Tumor_Collection Collect Tumor Biopsies (At various time points) Dosing->Tumor_Collection pMET_ELISA Phospho-MET ELISA Tumor_Collection->pMET_ELISA qIF Quantitative Immunofluorescence Tumor_Collection->qIF Data_Analysis Data Analysis (% pMET Inhibition) pMET_ELISA->Data_Analysis qIF->Data_Analysis Conclusion Conclusion on Target Engagement & Dose-Response Data_Analysis->Conclusion

Caption: A generalized workflow for the in vivo validation of c-MET target engagement.

References

Comparative Analysis of Cross-Resistance Between JNJ-38877618 and Other c-Met Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in oncology. This guide provides a comparative overview of the cross-resistance profiles of c-Met TKIs, with a focus on positioning JNJ-38877618 (also known as OMO-1) within the therapeutic landscape. While direct comparative resistance data for this compound is limited in publicly available literature, this document synthesizes existing data on other c-Met inhibitors to provide a framework for understanding potential cross-resistance patterns.

Introduction to this compound

This compound is a potent, highly selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2] It demonstrates strong enzymatic inhibitory activity against wild-type c-Met as well as clinically relevant mutants such as M1268T, M1250T, and Y1235D, with IC50 values in the low nanomolar range.[1][2][3] The c-Met signaling pathway, when aberrantly activated through mutation, amplification, or overexpression, is a key driver in the progression of various human cancers, making it a critical therapeutic target.[4][5]

The c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, triggering the activation of multiple downstream signaling cascades.[6][7] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for cell proliferation, survival, motility, and invasion.[6] Dysregulation of this pathway can lead to tumor growth and metastasis.[5][6]

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 GAB1 GAB1 cMet->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation ERK->Proliferation JNJ38877618 This compound JNJ38877618->cMet Inhibits

Fig. 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Mechanisms of Acquired Resistance to c-Met TKIs

Resistance to c-Met inhibitors, like other TKIs, primarily arises through two mechanisms:

  • On-Target Resistance: This involves the development of secondary mutations within the MET kinase domain that prevent or reduce the binding affinity of the inhibitor.[8][9]

  • Off-Target Resistance: This occurs through the activation of alternative or "bypass" signaling pathways that circumvent the need for c-Met signaling, such as the amplification or mutation of other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream effectors (e.g., KRAS).[9][10][11]

Comparative Cross-Resistance Data

Direct cross-resistance studies involving this compound are not extensively published. However, research into other c-Met TKIs provides a valuable framework. c-Met inhibitors are often classified as Type I (binding to the active 'DFG-in' conformation) or Type II (binding to the inactive 'DFG-out' conformation). This structural difference significantly influences their sensitivity to resistance mutations.[8]

The following table summarizes the sensitivity of various Type I and Type II c-Met TKIs to common on-target resistance mutations identified in preclinical studies. This compound is included based on its known inhibitory profile against specific mutations.

MET Kinase Domain Mutation Type I TKI (e.g., Crizotinib, Capmatinib)Type II TKI (e.g., Cabozantinib, Merestinib)This compound Reference
D1228 mutations ResistantSensitiveData Not Available[8][9]
Y1230 mutations ResistantSensitiveData Not Available[8][9]
L1195V Sensitive/Resistant (variable)Sensitive/Resistant (variable)Data Not Available[8][12]
M1268T (M1250T in older nomenclature) Data Not AvailableData Not AvailableSensitive [1][3]
Y1235D Data Not AvailableData Not AvailableSensitive [3]

Note: Sensitivity/resistance is a generalization. IC50 values can vary significantly based on the specific amino acid substitution and the experimental system used.

This data suggests that mutations conferring resistance to Type I inhibitors may remain sensitive to Type II inhibitors, and vice-versa. This lack of complete cross-resistance presents a therapeutic opportunity. While the specific classification of this compound as Type I or II is not definitively stated in the reviewed literature, its demonstrated efficacy against the M1268T and Y1235D mutations confirms its activity against key altered forms of the c-Met kinase.[1][3]

Experimental Protocols

Methodology for Generating TKI-Resistant Cell Lines

The generation of drug-resistant cell lines is fundamental to studying resistance mechanisms. A widely used approach is the stepwise dose-escalation method.[13][14][15]

Protocol:

  • Parental Cell Line Selection: Begin with a cancer cell line known to be sensitive to the TKI of interest (e.g., a MET-amplified or MET exon 14 skipping mutant cell line for a c-Met TKI).

  • Initial IC50 Determination: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline half-maximal inhibitory concentration (IC50) of the TKI for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing the TKI at a concentration equal to or slightly below the determined IC50.

  • Dose Escalation: Once the cells resume a stable growth rate comparable to untreated parental cells, increase the TKI concentration in the culture medium. A typical increase is 1.5 to 2-fold.

  • Iterative Selection: Repeat the process of culturing and dose escalation over a prolonged period (several weeks to months). At each step, the surviving cell population becomes progressively more resistant.

  • Isolation of Resistant Clones: Once cells can proliferate in a significantly higher concentration of the TKI (e.g., >10x the parental IC50), single-cell cloning can be performed via limiting dilution to establish monoclonal resistant populations.

  • Confirmation of Resistance: Characterize the established cell lines by determining their new, higher IC50 value and comparing it to the parental line. A significant increase confirms the resistant phenotype.[14]

  • Mechanism Analysis: Analyze the resistant cell lines for on-target mutations (via Sanger or next-generation sequencing of the MET gene) and off-target bypass pathway activation (via phospho-proteomic arrays, Western blotting, or RNA-seq).

Experimental_Workflow start Parental Sensitive Cell Line ic50 Determine Initial IC50 start->ic50 culture1 Culture with TKI (at IC50) ic50->culture1 growth Monitor Growth culture1->growth increase_dose Increase TKI Concentration growth->increase_dose Growth Resumes culture2 Continue Culture increase_dose->culture2 stable Stable Growth? culture2->stable stable->growth No resistant Resistant Cell Population stable->resistant Yes analyze Confirm IC50 & Analyze Mechanism (Sequencing, Proteomics) resistant->analyze

Fig. 2: Workflow for generating TKI-resistant cell lines via dose escalation.

Strategies to Overcome Cross-Resistance

The distinct resistance profiles of different TKI classes suggest that rational therapeutic strategies can be designed to overcome or delay resistance. One promising approach is the combination of Type I and Type II inhibitors.[8] This strategy aims to simultaneously block the kinase in both its active and inactive conformations, potentially preventing the emergence of resistant clones that are insensitive to one class of inhibitor.

Combination_Strategy met_active c-Met (Active 'DFG-in') resistance1 Resistance Mutation (e.g., D1228N) met_active->resistance1 Selects for met_inactive c-Met (Inactive 'DFG-out') resistance2 Different Resistance Mutation met_inactive->resistance2 Selects for type1 Type I TKI type1->met_active Inhibits type2 Type II TKI type2->met_inactive Inhibits combination Type I + Type II Combination combination->met_active combination->met_inactive no_resistance Suppressed Resistance Outgrowth combination->no_resistance Prevents

Fig. 3: Logic for combining Type I and Type II MET TKIs to prevent resistance.

Conclusion

This compound is a potent c-Met inhibitor with demonstrated activity against wild-type and certain mutant forms of the kinase. While direct data on its cross-resistance with other TKIs is emerging, the broader landscape of c-Met inhibitor resistance suggests that on-target mutations can confer differential sensitivity across inhibitor classes. The lack of complete cross-resistance between Type I and Type II TKIs highlights a key vulnerability that can be exploited through combination therapies or sequential treatment strategies. Further preclinical and clinical studies are necessary to fully characterize the resistance profile of this compound and to define its optimal placement in the treatment paradigm for MET-driven malignancies.

References

JNJ-38877618: A Potent and Selective c-Met Kinase Inhibitor for Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing JNJ-38877618 with other c-Met inhibitors, supported by experimental data and detailed protocols.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions, including proliferation, motility, migration, and invasion. However, aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a key driver in the development and progression of numerous cancers. This has made c-Met an attractive target for therapeutic intervention. This compound has emerged as a potent and highly selective tool for studying c-Met signaling, offering researchers a valuable chemical probe to dissect the intricate mechanisms of this pathway and to evaluate its role in cancer.

This guide provides a comparative analysis of this compound with other notable c-Met inhibitors, crizotinib and cabozantinib, presenting key quantitative data in structured tables. Detailed experimental protocols for essential assays are also included to facilitate the replication and validation of findings.

The c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[1][2][3] This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3][4] These pathways collectively regulate a wide range of cellular processes that, when dysregulated, contribute to tumorigenesis and metastasis.[1][4][5]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Phosphorylates Migration Migration cMet->Migration Invasion Invasion cMet->Invasion PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Proliferation STAT3->Invasion

Figure 1. Simplified c-Met signaling pathway.

Comparative Analysis of c-Met Inhibitors

This compound is a highly potent and selective, orally bioavailable c-Met kinase inhibitor.[6][7] For a comprehensive evaluation of its utility as a research tool, it is essential to compare its performance against other well-characterized c-Met inhibitors such as crizotinib and cabozantinib. Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and c-Met, while cabozantinib inhibits c-Met, VEGFR2, and other tyrosine kinases.[5][8]

Biochemical Potency

The following table summarizes the biochemical potency of this compound, crizotinib, and cabozantinib against wild-type and mutant c-Met.

InhibitorTargetAssay TypeIC50 / Kd (nM)Reference(s)
This compound wt c-Met Enzyme Inhibition (IC50) 2 [6][7]
M1268T c-Met Enzyme Inhibition (IC50) 3 [6][7]
wt c-Met Binding Affinity (Kd) 1.4 [7][9]
M1250T c-Met Binding Affinity (Kd) 2.1 [10]
Y1235D c-Met Binding Affinity (Kd) 21 [10]
Crizotinibc-MetCell-based (IC50)11[5][8]
ALKCell-based (IC50)24[5][8]
Cabozantinibc-MetCell-free (IC50)1.3[8]
VEGFR2Cell-free (IC50)0.035[8]
RETCell-free (IC50)4[8]
KITCell-free (IC50)4.6[8]
AXLCell-free (IC50)7[8]
Cellular Potency

The inhibitory activity of these compounds on the proliferation of various cancer cell lines is presented below. The sensitivity of cell lines often correlates with their c-Met dependency (e.g., MET amplification or mutation).

InhibitorCell LineCancer Typec-Met StatusIC50 (µM)Reference(s)
CrizotinibMKN45Gastric CancerMET Amplified<0.2[11]
SNU-5Gastric CancerMET Amplified<0.2[11]
Hs746TGastric CancerMET Amplified<0.2[11]
MDA-MB-231Breast CancerNot specified5.16[12]
MCF-7Breast CancerNot specified1.5[12]
SK-BR-3Breast CancerNot specified3.85[12]
NCI-H929Multiple MyelomaNot specified0.53[4]
CCRF-CEMLeukemiaNot specified0.43[4]
Cabozantinib786-O/WTRenal Cell CarcinomaNot specified10[13]
Caki-2/WTRenal Cell CarcinomaNot specified14.5[13]
H1Melanoma Brain MetastasisNot specified71.8[14]
H3Melanoma Brain MetastasisNot specified33.4[14]
H10Melanoma Brain MetastasisNot specified70.4[14]

Note: Direct comparative IC50 data for this compound across a panel of cell lines was not available in the public domain at the time of this review.

Experimental Protocols

To aid researchers in their studies of c-Met signaling, detailed protocols for key in vitro assays are provided below.

c-Met Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the c-Met enzyme to each well.

    • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/WST-1)

This assay determines the effect of c-Met inhibitors on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., MKN-45, SNU-5)

    • Complete culture medium

    • Test compounds dissolved in DMSO

    • MTT or WST-1 reagent

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete culture medium

    • Test compounds

    • 6-well plates

    • Crystal violet staining solution (0.5% crystal violet, 20% methanol)

  • Procedure:

    • Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

    • Treat the cells with the test compound at various concentrations.

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days.

    • When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Cell Migration and Invasion Assay (Transwell)

This assay evaluates the effect of c-Met inhibitors on the migratory and invasive potential of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or HGF)

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Matrigel (for invasion assay)

    • Cotton swabs

    • Crystal violet staining solution

  • Procedure:

    • For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

    • Harvest and resuspend the cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the transwell insert.

    • Add medium containing the chemoattractant to the lower chamber.

    • Include the test compound in both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of c-Met inhibitors.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Expansion Cancer Cell Line Expansion Implantation Subcutaneous Injection into Immunodeficient Mice Cell_Expansion->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Analysis Pharmacodynamic and Histological Analysis Tumor_Excision->Analysis

Figure 2. General workflow for in vivo xenograft studies.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) and vehicle control orally or via the appropriate route at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic (e.g., Western blot for p-Met) and histological analysis.

Conclusion

This compound is a valuable research tool for investigating the c-Met signaling pathway due to its high potency and selectivity. This guide provides a framework for comparing its activity with other c-Met inhibitors and offers detailed protocols for key experiments. By utilizing these resources, researchers can better understand the role of c-Met in cancer and accelerate the development of novel therapeutic strategies targeting this critical oncogenic driver.

References

A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This has spurred the development of potent and selective MET inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: JNJ-38877618 (also known as OMO-1) and savolitinib (also known as AZD6094, HMPL-504, or Volitinib), intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Both this compound and savolitinib are orally bioavailable small molecule inhibitors that target the ATP-binding site of the MET receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]

This compound is characterized as a potent and highly selective c-Met kinase inhibitor.[3][4] It exhibits strong binding affinity and inhibitory activity against both wild-type (wt) and M1268T mutant MET.[3][5]

Savolitinib is also a highly selective and potent MET tyrosine kinase inhibitor.[6][7] It has demonstrated exquisite selectivity for c-Met over a broad panel of other kinases, minimizing off-target effects.[7][8] Savolitinib effectively inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[7]

Preclinical Efficacy

In Vitro Activity

The inhibitory potential of both compounds has been quantified through various in vitro assays. The following table summarizes their key performance metrics.

ParameterThis compoundSavolitinib
Target c-Met (wild-type and M1268T mutant)c-Met
Binding Affinity (Kd) 1.4 nM[3]Not explicitly stated in the provided results.
IC50 (Enzyme Assay) 2 nM (wt MET), 3 nM (M1268T mutant MET)[3][4]<5 nM[7]
IC50 (Cell-based p-Met) Not explicitly stated in the provided results.3 nM[8]
Cell Growth Inhibition (EC50) Not explicitly stated in the provided results.0.6 nM - 12.5 nM in MET-dysregulated gastric cell lines[8]
In Vivo Efficacy

Both inhibitors have demonstrated significant anti-tumor activity in various preclinical cancer models.

This compound has shown complete tumor growth inhibition in multiple xenograft models, including:

  • SNU-5 MET-amplified gastric cancer[3][9]

  • U-87 MG HGF-autocrine glioblastoma[3][9]

  • Hs746T MET exon 14 skipping mutant gastric cancer[3][9]

  • EBC-1 MET-amplified squamous NSCLC (inducing regression of large tumors)[4][9]

Furthermore, in combination with the EGFR inhibitor erlotinib, this compound delayed the onset of tumor recurrence in an HCC827 EGFR-mutant NSCLC model.[3]

Savolitinib has also demonstrated robust in vivo efficacy:

  • Dose-dependent tumor growth inhibition in a U87MG subcutaneous xenograft model.[8]

  • Potent tumor stasis in MET-dysregulated gastric cancer patient-derived xenograft (PDX) models.[8]

  • Inhibition of tumor growth in MET-amplified gastric and lung cancer xenograft models.[7]

  • Marked decreases in tumor growth in H1993 and EBC-1 NSCLC xenograft models.[10]

  • Regression in papillary renal cell carcinoma PDX models.[11]

In combination studies, savolitinib with osimertinib showed significant dose-dependent antitumor activity in an EGFR-mutant, MET-amplified NSCLC model.[12][13]

Clinical Development and Efficacy

Both this compound and savolitinib have progressed into clinical trials, with savolitinib having more extensive publicly available clinical data.

This compound (OMO-1)

A first-in-human, open-label, multicenter Phase 1 study was conducted in patients with locally advanced or metastatic solid malignancies.[14][15]

  • Dose Escalation: The study evaluated doses ranging from 100 mg to 400 mg twice daily (BID).[14]

  • Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 250 mg BID.[14]

  • Safety Profile: The most common adverse events (≥20%) were nausea, fatigue, vomiting, increased blood creatinine, and headache.[14]

  • Preliminary Efficacy: In patients with MET exon 14-positive NSCLC, eight out of ten had stable disease as their best response.[14] Pharmacodynamic analysis of a paired biopsy from a patient with METex14 mutated NSCLC showed near-complete inhibition of phosphorylated MET.[15]

Savolitinib

Savolitinib has been investigated in numerous clinical trials across various cancer types, both as a monotherapy and in combination.

  • Monotherapy in NSCLC with MET Exon 14 Skipping Mutations:

    • A pivotal Phase 2 trial in China (NCT02897479) demonstrated an objective response rate (ORR) of 49.2% in the tumor-response-evaluable set, with a median progression-free survival (PFS) of 6.8 months and a median overall survival (OS) of 12.5 months.[16]

  • Combination Therapy in EGFR-mutated, MET-amplified NSCLC:

    • With Osimertinib (TATTON and SAVANNAH studies): The combination has shown promising anti-tumor activity in patients who have progressed on prior EGFR-TKI treatment.[6] The SAVANNAH Phase 2 trial (NCT03778229) in patients with high levels of MET overexpression and/or amplification showed a confirmed ORR of 55% and a median PFS of 7.5 months.[17] The global SAFFRON Phase 3 trial (NCT05261399) is ongoing to further evaluate this combination.[17][18]

    • With Gefitinib: A Phase 1 study in China (NCT02374645) in patients with advanced EGFR-mutant and MET-amplified NSCLC demonstrated an ORR of 52% in patients with EGFR T790M negative status.[6]

  • Papillary Renal Cell Carcinoma (PRCC):

    • A Phase 1 trial (NCT01773018) showed preliminary effectiveness in patients with PRCC who had MET gene copy number alterations.[6] The recommended Phase 2 dose was established at 600 mg daily.[6]

  • Gastric Cancer:

    • Savolitinib has shown positive results in combination with docetaxel.[6]

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS JNJ_38877618 This compound JNJ_38877618->MET Inhibits Savolitinib Savolitinib Savolitinib->MET Inhibits HGF HGF (Ligand) HGF->MET Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified MET signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Binding/Inhibition Assay (Determine IC50, Kd) Cell_Culture Cancer Cell Lines (MET-amplified/mutated) Kinase_Assay->Cell_Culture pMET_Assay Phospho-MET ELISA (Cellular target inhibition) Cell_Culture->pMET_Assay Proliferation_Assay Cell Proliferation Assay (MTT, etc.) (Determine EC50) Cell_Culture->Proliferation_Assay Xenograft_Model Xenograft/PDX Model (Tumor implantation) Proliferation_Assay->Xenograft_Model Dosing Drug Administration (Oral gavage) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Measurement->PK_PD_Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of the c-Met kinase.

Methodology:

  • Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (this compound or savolitinib) serially diluted in DMSO.

  • Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phospho-specific antibody.[19]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Phospho-MET (p-MET) Assay

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines with MET amplification or HGF-autocrine loops (e.g., NCI-H441) are cultured in appropriate media.[8]

  • Plating and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).[8]

  • Cell Lysis: After treatment, the media is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]

  • Detection (ELISA): The cell lysates are transferred to an ELISA plate pre-coated with an anti-p-Met antibody. The level of phosphorylated MET is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. Absorbance or luminescence is read on a plate reader.[8]

  • Data Analysis: The IC50 value for the inhibition of cellular p-MET is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or savolitinib. For assays involving HGF-induced proliferation, cells may be starved and then stimulated with HGF in the presence of the inhibitor.[8]

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[8]

  • Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[10]

  • Tumor Implantation: A suspension of human cancer cells (e.g., H1993, EBC-1) is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, different doses of the test compound).

  • Drug Administration: The compounds are typically administered orally via gavage, once or twice daily, for a specified treatment period (e.g., 21-28 days).[10][20]

  • Efficacy Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the final dose to analyze the levels of p-MET and other downstream signaling proteins to correlate target inhibition with anti-tumor response.[10]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

Both this compound and savolitinib are potent and selective inhibitors of the c-Met receptor tyrosine kinase with demonstrated preclinical and clinical activity against MET-driven cancers. Savolitinib has a more extensive and publicly documented clinical development history, with established efficacy in NSCLC and PRCC, leading to its conditional approval in China for NSCLC with MET exon 14 skipping mutations.[21] this compound has also shown a promising preclinical profile and has entered early-phase clinical trials, demonstrating target engagement and a manageable safety profile. The choice between these inhibitors for future development or clinical application will depend on further comparative data, long-term safety profiles, and efficacy in specific patient populations with defined MET alterations.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-38877618: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like JNJ-38877618, a potent c-Met kinase inhibitor, is paramount for ensuring laboratory safety and environmental protection.[1][2][3][4] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the management of hazardous laboratory chemical waste provide a clear and reliable framework for its responsible disposal.

Important Notice: The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[5][6][7] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary.

Quantitative Data Summary

For easy reference, the table below summarizes key quantitative data for this compound, gathered from various chemical suppliers.

PropertyValue
Molecular FormulaC₂₀H₁₂F₂N₆
Molecular Weight374.35 g/mol
CAS Number943540-74-7
Storage Temperature-20°C

Note: This data is compiled from publicly available sources and should be confirmed with the specific batch information provided by the supplier.

Experimental Protocols: A Step-by-Step Disposal Procedure

The proper disposal of this compound, like other potent, research-grade compounds, should be treated as a hazardous waste process.[5][8] The following steps outline a comprehensive protocol for its safe handling and disposal.

Step 1: Waste Identification and Classification

  • Treat all materials contaminated with this compound as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Personal Protective Equipment (PPE) that has come into direct contact with the compound.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

Step 2: Waste Segregation and Containment

  • Solid Waste:

    • Collect solid waste, such as contaminated gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[9]

    • The container should be made of a material compatible with the chemical and any solvents used.

    • Ensure the container has a secure lid to prevent spills or the release of dust.

  • Liquid Waste:

    • Collect liquid waste, such as unused solutions or rinsates, in a separate, leak-proof hazardous waste container.

    • The container must be compatible with the solvents used (e.g., DMSO, ethanol).

    • Never fill liquid waste containers to more than 80% capacity to allow for expansion and prevent spills.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Step 3: Labeling

  • All waste containers must be clearly and accurately labeled.[6] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory contact information.

Step 4: Storage

  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure the storage area is away from general traffic and has secondary containment to capture any potential leaks.[5]

  • Do not store incompatible waste types together.

Step 5: Disposal Request and Collection

  • Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.

  • Follow their specific procedures for requesting a waste pickup.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[5]

Step 6: Decontamination of Reusable Glassware

  • Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent capable of dissolving the compound.[8][10]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[8]

  • After triple-rinsing, the glassware can typically be washed according to standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, providing a clear visual guide for laboratory personnel.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Gloves, Tips, etc.) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Sharps Waste (Needles, etc.) B->E Sharps F Collect in Labeled, Compatible Solid Waste Container C->F G Collect in Labeled, Leak-Proof Liquid Waste Container D->G H Collect in Labeled, Puncture-Resistant Sharps Container E->H I Store in Designated, Secure Area with Secondary Containment F->I G->I H->I J Container Full or No Longer in Use? I->J J->I No K Request Disposal via Institutional EHS J->K Yes L End: Await Professional Collection K->L

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling JNJ-38877618

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like JNJ-38877618, a highly selective c-Met kinase inhibitor, is paramount. Adherence to strict laboratory protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and ensure a safe research environment.

This compound, also known as OMO-1, is a potent, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase.[1][2] Due to its potent biological activity, appropriate safety measures must be in place during handling, storage, and disposal. The following guidelines are based on standard laboratory safety practices for potent compounds and information available in safety data sheets (SDS).

Personal Protective Equipment (PPE)

The primary goal of PPE is to provide a barrier between the handler and the chemical. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or other chemically resistant gloves.To prevent skin contact. Double gloving is recommended for handling neat compound or concentrated solutions.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.To protect eyes from splashes or dust.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Fume Hood or RespiratorUse in a certified chemical fume hood. If not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols.

Safe Handling and Operational Plan

A clear, step-by-step workflow is essential for minimizing the risk of exposure. The following diagram outlines a safe handling workflow for this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solution in Fume Hood weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container.
Liquid Waste (Solutions) Collect in a dedicated, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a dedicated, labeled container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure, immediate action is necessary.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

By implementing these safety and logistical measures, researchers can handle this compound effectively while minimizing the risks to themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.